molecular formula C16H25NO2 B590724 Ethyl 4-[(heptan-2-yl)amino]benzoate CAS No. 132666-33-2

Ethyl 4-[(heptan-2-yl)amino]benzoate

Katalognummer: B590724
CAS-Nummer: 132666-33-2
Molekulargewicht: 263.381
InChI-Schlüssel: VHJRKVFOFWAVRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[(heptan-2-yl)amino]benzoate is a synthetic organic compound belonging to the family of benzoate esters. Its structure, which incorporates a heptan-2-ylamino side chain, suggests potential for investigation in various research fields. This structural motif is common in medicinal chemistry, where similar molecules are studied for their diverse biological activities . As a derivative of ethyl 4-aminobenzoate (Benzocaine), a well-known local anesthetic , this compound may serve as a key intermediate in synthetic organic chemistry for the development of more complex molecules, such as Schiff bases or heterocyclic compounds like oxadiazoles, which are often evaluated for antimicrobial and other pharmacological properties . The heptyl chain may be hypothesized to influence the compound's lipophilicity, potentially affecting its interaction with biological membranes. Researchers are encouraged to explore its specific mechanism of action and applications. This product is intended for research use only in a laboratory setting, not for human or veterinary use. Handling and Safety: For research use only. Not for human or veterinary or household use. Please refer to the associated Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl 4-(heptan-2-ylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-4-6-7-8-13(3)17-15-11-9-14(10-12-15)16(18)19-5-2/h9-13,17H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJRKVFOFWAVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC1=CC=C(C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655833
Record name Ethyl 4-[(heptan-2-yl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132666-33-2
Record name Ethyl 4-[(heptan-2-yl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"physicochemical properties of Ethyl 4-[(heptan-2-yl)amino]benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization of Ethyl 4-[(heptan-2-yl)amino]benzoate: A Technical Guide

Executive Summary

This technical guide provides an in-depth physicochemical profile of Ethyl 4-[(heptan-2-yl)amino]benzoate , a lipophilic derivative of the local anesthetic benzocaine. Characterized by the addition of a branched heptan-2-yl (1-methylhexyl) chain to the aniline nitrogen, this molecule exhibits significantly altered solubility, partition coefficient (LogP), and membrane permeability compared to its parent compound.

This guide is designed for researchers in medicinal chemistry and formulation science, focusing on the molecule's structural identity, predicted physicochemical behaviors, and validated protocols for analytical characterization.

Molecular Identity & Structural Analysis

The core structure is an ethyl ester of 4-aminobenzoic acid (benzocaine), modified via N-alkylation with a heptan-2-yl group. This modification introduces a chiral center and a substantial hydrophobic moiety.

Table 1: Chemical Identity & Core Descriptors

PropertyValue / Description
IUPAC Name Ethyl 4-[(heptan-2-yl)amino]benzoate
Common Designations N-(heptan-2-yl)benzocaine; N-(1-methylhexyl)benzocaine
Molecular Formula C₁₆H₂₅NO₂
Molecular Weight 263.38 g/mol
Chiral Center Yes (C2 of the heptyl chain).[1][2] Exists as (R) and (S) enantiomers or racemate.
Parent Scaffold Benzocaine (Ethyl 4-aminobenzoate)
Key Functional Groups Secondary Amine (Aniline type), Ethyl Ester, Branched Alkyl Chain
Structural Implications (SAR)
  • Lipophilicity: The addition of a C7 alkyl chain increases the LogP by approximately 3.0–3.5 units compared to benzocaine (LogP ~1.9), pushing the predicted LogP to >5.0. This suggests high membrane retention and potential for depot effects in pharmacological applications.

  • Steric Hindrance: The branched nature of the heptan-2-yl group at the nitrogen atom creates steric bulk, potentially retarding N-metabolic oxidation and reducing the rate of enzymatic hydrolysis at the distant ester linkage compared to linear analogs.

Physicochemical Properties Profile

Solubility & Partition Coefficient

Unlike benzocaine, which has sparing solubility in water (~0.4 mg/mL), the heptan-2-yl derivative is essentially water-insoluble due to the domination of the hydrophobic alkyl tail.

  • Water Solubility: < 0.01 mg/mL (Predicted).

  • Organic Solubility: Freely soluble in Dichloromethane, Ethanol, DMSO, and Acetone.

  • LogP (Octanol-Water): 5.2 ± 0.4 (Predicted via Consensus SAR).

    • Implication: Requires non-aqueous delivery systems (e.g., lipid nanoparticles, oil-based injectables) for formulation.

Acid-Base Characteristics (pKa)

The nitrogen atom is part of an aniline system. N-alkylation generally exerts a slight positive inductive effect (+I), potentially increasing basicity compared to the primary amine of benzocaine. However, the electron-withdrawing ester group on the phenyl ring keeps the basicity low.

  • Predicted pKa (Conjugate Acid): 2.8 – 3.2.

  • Ionization State: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) in its neutral, unionized form, facilitating rapid passive transport across biological membranes.

Synthesis & Impurity Origins

This compound typically arises via Reductive Amination , a pathway often used to synthesize lipophilic secondary amines. Understanding this pathway is critical for identifying potential impurities (e.g., residual ketone or over-alkylated byproducts).

Mechanism of Formation
  • Condensation: Benzocaine reacts with 2-Heptanone to form a hemiaminal/imine intermediate.

  • Reduction: The imine is reduced (using NaBH₄, NaCNBH₃, or Catalytic Hydrogenation) to the secondary amine.

SynthesisPathway Benzocaine Benzocaine (C9H11NO2) Imine Intermediate Imine (Schiff Base) Benzocaine->Imine Condensation (-H2O) Heptanone 2-Heptanone (C7H14O) Heptanone->Imine Product Ethyl 4-[(heptan-2-yl)amino]benzoate (Target) Imine->Product Reduction (NaBH4 / H2)

Figure 1: Reductive amination pathway for the synthesis of Ethyl 4-[(heptan-2-yl)amino]benzoate.

Experimental Characterization Protocols

To validate the physicochemical properties, the following self-validating protocols are recommended.

Protocol A: Hydrolytic Stability Assessment

Objective: Determine the half-life of the ester linkage under physiological stress.

  • Preparation: Dissolve 10 mg of the compound in 1 mL Acetonitrile (stock).

  • Incubation: Spike stock into Phosphate Buffered Saline (PBS, pH 7.4) and 0.1 M NaOH (Accelerated condition) to a final concentration of 50 µg/mL. Maintain at 37°C.

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 24h. Quench NaOH samples with equal volume 0.1 M HCl.

  • Analysis: Analyze via HPLC-UV (Method below).

  • Calculation: Plot ln[Concentration] vs. Time. The slope

    
     yields 
    
    
    
    .
    • Expectation: Hydrolysis yields 4-[(heptan-2-yl)amino]benzoic acid and Ethanol .

Protocol B: HPLC-UV Purity & Identity Method

Objective: Quantify purity and separate from parent benzocaine.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 50% B (Isocratic hold for polarity check).

    • 2-10 min: 50% → 95% B (Elute lipophilic target).

    • 10-15 min: 95% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: 285 nm (Lambda max for p-aminobenzoate esters).

  • Retention Logic: Benzocaine will elute early (~3-4 min); the heptan-2-yl derivative will elute significantly later (~9-11 min) due to the C7 chain.

Degradation & Metabolic Pathways

Understanding the breakdown of this molecule is vital for toxicity profiling. The primary degradation route is ester hydrolysis, catalyzed by plasma esterases (e.g., butyrylcholinesterase) in vivo, or acid/base catalysis in vitro.

Degradation Parent Ethyl 4-[(heptan-2-yl)amino]benzoate Hydrolysis Hydrolysis (Esterase / H2O) Parent->Hydrolysis Acid 4-[(heptan-2-yl)amino]benzoic acid (Major Metabolite) Hydrolysis->Acid Ethanol Ethanol (Byproduct) Hydrolysis->Ethanol

Figure 2: Primary hydrolysis pathway yielding the free acid metabolite and ethanol.

References

  • PubChem. (2025).[3][4] Ethyl 4-aminobenzoate (Benzocaine) Compound Summary. National Library of Medicine. [Link]

  • Słojkowska, Z., et al. (1982). Enzymic hydrolysis of amino acid derivatives of benzocaine. Xenobiotica. [Link]

  • Smith, G. G., et al. (1974). Hydrolysis kinetics of benzocaine and homologs. Journal of Pharmaceutical Sciences. [Link]

  • Hansch, C., et al. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.

Sources

A-Literature-Review-of-Secondary-Amino-Substituted-Benzoates-A-Technical-Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Secondary amino-substituted benzoates represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities. This technical guide provides a comprehensive literature review of this important class of molecules, intended for researchers, scientists, and professionals in drug development. We delve into the nuanced causality behind synthetic strategies, explore the analytical techniques for characterization, dissect the structure-activity relationships that govern their biological effects, and survey their therapeutic applications. This document is structured to serve as an in-depth resource, bridging fundamental chemistry with practical, field-proven insights to empower the next wave of research and development in this area.

Introduction: The Significance of the Secondary Amino-Substituted Benzoate Scaffold

The fusion of a benzoate moiety with a secondary amine creates a molecular architecture of significant interest in drug discovery. The benzoate group, an ester of benzoic acid, provides a rigid, aromatic platform that can be readily functionalized, influencing properties like lipophilicity, metabolic stability, and receptor interaction. The secondary amine (a nitrogen atom bonded to two carbon atoms and one hydrogen) introduces a critical hydrogen bond donor/acceptor site, imparts basicity, and offers a vector for diverse substitutions (N-alkyl or N-aryl). This combination gives rise to a versatile pharmacophore found in compounds targeting a range of diseases.

A prime example of their therapeutic relevance is the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs), which are N-phenyl anthranilic acid derivatives.[1][2] These compounds, including mefenamic acid and tolfenamic acid, are well-documented for their analgesic, anti-inflammatory, and antipyretic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4] Beyond inflammation, research has expanded to explore their potential in oncology, neurodegenerative disorders like Alzheimer's disease, and as modulators of various ion channels.[4][5] The structural versatility of this scaffold makes it a continuing source of novel therapeutic agents.[6]

Synthetic Strategies: Assembling the Core Structure

The construction of secondary amino-substituted benzoates relies on a few robust and well-established synthetic transformations. The choice of method is dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups within the molecule.

Metal-Catalyzed N-Arylation and N-Alkylation

The most prevalent and versatile methods for forming the crucial C-N bond are transition-metal-catalyzed cross-coupling reactions.

This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for forming C-N bonds.[7] It allows for the coupling of an aryl halide (or triflate) with a primary or secondary amine.[8] In the context of our topic, it is typically used to couple an aminobenzoate ester with an aryl halide or an aryl aminobenzoate with an alkyl halide.

The reaction's power lies in its broad substrate scope and functional group tolerance, enabled by the development of sophisticated phosphine ligands that facilitate the catalytic cycle.[7][9]

Buchwald_Hartwig

Exemplary Protocol: Synthesis of Methyl 2-(phenylamino)benzoate

  • Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Reagents: Add methyl 2-bromobenzoate (1.0 equivalent) and aniline (1.2 equivalents) to the flask, followed by anhydrous toluene as the solvent.

  • Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-phenylated benzoate.

Causality: The choice of a bulky, electron-rich phosphine ligand is critical as it promotes the rate-limiting reductive elimination step and stabilizes the active Pd(0) catalyst.[9] The strong, non-nucleophilic base (NaOtBu) is necessary to deprotonate the amine, forming the active nucleophile without hydrolyzing the ester.[10]

The Ullmann reaction is a classical, copper-catalyzed method for forming C-N bonds.[11][12] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern variations utilize ligands (like phenanthrolines or amino acids) to facilitate the reaction under milder conditions with catalytic amounts of copper salts (e.g., CuI).[13][14][15]

The Goldberg reaction, a specific type of Ullmann condensation, is particularly relevant for coupling anilines with aryl halides.[11] This method is often preferred when palladium-based methods are unsuccessful or when cost is a primary concern.

Esterification of N-Substituted Anthranilic Acids

An alternative synthetic route involves first forming the secondary amine on the benzoic acid core, followed by esterification. N-substituted anthranilic acids (like fenamic acids) can be readily esterified under standard conditions, such as Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) or by conversion to an acyl chloride followed by reaction with an alcohol.

This approach is particularly useful when the desired alcohol for the ester is sensitive to the conditions of metal-catalyzed coupling reactions.[16]

Analytical Characterization

The structural elucidation and quantification of secondary amino-substituted benzoates rely on a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The N-H proton of the secondary amine typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The coupling patterns of the aromatic protons are diagnostic of the substitution pattern on the benzoate ring.[17]

  • Mass Spectrometry (MS): Techniques like GC-MS and HPLC-MS are used to confirm the molecular weight and fragmentation patterns of the compounds. Electrospray ionization (ESI) is commonly used for these relatively polar molecules.[18]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of synthesized compounds and for quantitative analysis. Reversed-phase columns are typically used, and the mobile phase often consists of acetonitrile-water mixtures with an acid modifier like formic acid to ensure protonation of the amine for good peak shape.[19]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Characteristic peaks include the N-H stretch (around 3300-3500 cm⁻¹), the ester carbonyl (C=O) stretch (around 1700-1730 cm⁻¹), and C-N stretching vibrations.[20]

Pharmacological Activities and Mechanisms of Action

The biological activities of this scaffold are diverse, reflecting its ability to interact with a wide range of biological targets.

Anti-inflammatory and Analgesic Activity

The most well-known application is in the fenamate class of NSAIDs. Their primary mechanism is the inhibition of COX-1 and COX-2 enzymes, which blocks the production of prostaglandins, key mediators of pain and inflammation.[3] Recent studies suggest that fenamates may have additional mechanisms of action, including the inhibition of the NLRP3 inflammasome, a multi-protein complex involved in inflammatory responses.[5] This finding opens avenues for their repurposing in diseases driven by inflammasome activation, such as Alzheimer's disease.[5]

Anticancer Activity

Substituted aminobenzoates are crucial building blocks for targeted cancer therapies.[6] For example, the core of the tyrosine kinase inhibitor Imatinib (Gleevec) is assembled from an N-substituted aminophenyl derivative, highlighting the importance of the secondary amine linkage in presenting the molecule correctly within the ATP-binding pocket of the target kinase.[6][21] Other derivatives have been investigated as inhibitors of various kinases, including Lck, which is involved in T-cell signaling.[22] The planar nature of the scaffold allows it to mimic the purine ring of ATP, a common strategy in kinase inhibitor design.[23]

Kinase_Inhibition

Neuroprotective Effects

Several fenamates have demonstrated neuroprotective properties in preclinical models of neurodegenerative diseases.[3][4] Mefenamic acid, for instance, has been shown to protect neurons from glutamate-induced excitotoxicity and reduce brain damage in rodent models of stroke.[4] The proposed mechanisms are multifaceted, extending beyond COX inhibition to include modulation of transcription factors like Specificity Protein 1 (SP1) and effects on various ion channels.[3][24]

Structure-Activity Relationship (SAR) Studies

Understanding how structural modifications impact biological activity is crucial for rational drug design.[25][26] For secondary amino-substituted benzoates, SAR studies typically focus on three key areas: the benzoate ring, the N-substituent, and the ester group.

SAR_Diagram

Benzoate Ring Substitution (R³)

The position and nature of substituents on the aromatic ring are critical. For fenamate NSAIDs, substitution at the 2' and 3' positions of the N-phenyl ring (e.g., methyl groups in mefenamic acid) often enhances anti-inflammatory activity.[1] In kinase inhibitors, specific substitutions are required to engage with pockets in the ATP-binding site, often involving hydrogen bond donors or acceptors.[27]

N-Substituent (R¹)

The group attached to the nitrogen atom significantly influences potency and selectivity.

  • N-Aryl vs. N-Alkyl: N-aryl compounds (like fenamates) often exhibit different pharmacological profiles than N-alkyl derivatives. The aromatic ring can participate in π-stacking interactions with protein targets.

  • Steric and Electronic Effects: The size and electronic nature of the N-substituent can dictate binding affinity. For example, in a series of 2-aminobenzothiazole inhibitors, the N-propylimidazole moiety was found to be essential for antibacterial activity, whereas other substitutions led to inactive compounds.[28] This highlights the specific steric and electronic requirements of the target's binding pocket.

Ester Group Modification (R²)

While often a simple alkyl group (methyl or ethyl), the ester portion can be modified to create prodrugs.[16] Converting the parent carboxylic acid to an ester can improve membrane permeability and oral bioavailability. Once absorbed, cellular esterases can hydrolyze the ester to release the active carboxylic acid. This strategy can also reduce gastrointestinal side effects associated with the free acid form of NSAIDs.[16]

Table 1: Illustrative SAR of Fenamate Derivatives

CompoundN-Phenyl Ring Substitution (R¹)Benzoate Ring Substitution (R³)Key Biological ActivityReference
Mefenamic Acid2,3-dimethylUnsubstitutedCOX-1/COX-2 Inhibition[3]
Tolfenamic Acid3-chloro-2-methylUnsubstitutedCOX-1/COX-2 Inhibition, SP1 Modulation[4]
Flufenamic Acid3-(trifluoromethyl)UnsubstitutedCOX Inhibition, NLRP3 Inhibition[5]
Glafenine2,3-dichloro7-chloro-4-quinolyl (N-sub)Analgesic (COX inhibition)[29]

Applications in Drug Development and Future Perspectives

The secondary amino-substituted benzoate scaffold is firmly established in the pharmacopeia, yet it continues to be a fertile ground for new discoveries.

  • Drug Repurposing: A significant trend is the repurposing of established drugs like the fenamates for new indications. Their newly discovered mechanisms, such as NLRP3 inflammasome inhibition, suggest potential applications in a host of inflammatory and neurodegenerative diseases where this pathway is implicated.[5][24]

  • Kinase Inhibitor Development: This scaffold remains a valuable starting point for the design of new kinase inhibitors for oncology and immunology. The synthetic tractability allows for the creation of large libraries for screening, and the core structure is well-suited for binding to the hinge region of many kinases.[6][23]

  • Future Directions: Future research will likely focus on improving the selectivity of these compounds to minimize off-target effects. For NSAIDs, developing COX-2 selective inhibitors or compounds with novel downstream mechanisms could lead to safer anti-inflammatory agents. For kinase inhibitors, achieving selectivity among the highly conserved ATP-binding sites of over 500 human kinases remains a formidable challenge, requiring sophisticated structural biology and computational chemistry approaches.

Conclusion

The secondary amino-substituted benzoate core is a testament to the power of a well-designed chemical scaffold. Its journey from classical NSAIDs to targeted cancer therapies and potential neuroprotective agents illustrates its remarkable versatility. A deep understanding of the synthetic methodologies, analytical characterization, and intricate structure-activity relationships is paramount for scientists aiming to innovate in this space. By leveraging the insights reviewed in this guide, researchers can continue to unlock the therapeutic potential of this privileged structure, paving the way for the development of safer and more effective medicines.

References

  • Lorigan, G. A., et al. (2021). Fenamates as Potential Therapeutics for Neurodegenerative Disorders. PMC. Retrieved February 22, 2026, from [Link]

  • Encyclopedia MDPI. (2021). Fenamates for Neurodegenerative Disorders. MDPI. Retrieved February 22, 2026, from [Link]

  • Daniels, M. J. D., et al. (2016). Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models. Discovery - the University of Dundee Research Portal. Retrieved February 22, 2026, from [Link]

  • PubMed. (2004). Synthesis of N,N'-disubstituted 3-aminobenzo[c] and [d]azepin-2-ones as potent and specific farnesyl transferase inhibitors. PubMed. Retrieved February 22, 2026, from [Link]

  • Conte, C., et al. (2024). Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies?. ScienceOpen. Retrieved February 22, 2026, from [Link]

  • El-Kosy, N. (2000). Determination of some aminobenzoic acid derivatives: glafenine and metoclopramide. Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 22, 2026, from [Link]

  • Oufqir, Y., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Retrieved February 22, 2026, from [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. Retrieved February 22, 2026, from [Link]

  • Tiwari, D., et al. (2011). synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. International Journal of Drug Development & Research. Retrieved February 22, 2026, from [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). Journal of Drug Delivery and Therapeutics. Retrieved February 22, 2026, from [Link]

  • Sarkis, G. Y. (1985). Synthesis and spectral characterization of some new N‐substituted 2‐aminobenzothiazoles, 2‐aminothiazolopyridines and 2‐aminothiazoloquinolines. Journal of Heterocyclic Chemistry. Retrieved February 22, 2026, from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Synthesis and Characterisaion of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. (2015). St. Joseph's College. Retrieved February 22, 2026, from [Link]

  • N-Phenyl anthranilic acid-based substituted 1,3,4-oxadiazole analogues... (2024). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Khan, K. M., et al. (2020). Anthranilic Acid Derivatives: Novel Inhibitors of Protein Glycation and the Associated Oxidative Stress in the Hepatocytes. PubMed. Retrieved February 22, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. Retrieved February 22, 2026, from [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (n.d.). Chitkara University. Retrieved February 22, 2026, from [Link]

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (2023). PMC. Retrieved February 22, 2026, from [Link]

  • 2-Aminobenzothiazole: A Privileged Scaffold for Tyrosine Kinase-Targeted Anticancer Agents. (2025). PubMed. Retrieved February 22, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved February 22, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). ChemRxiv. Retrieved February 22, 2026, from [Link]

  • Use of the derivatizing agent, 4-aminobenzoic acid 2-(diethylamino)ethyl ester, for high-sensitivity detection of oligosaccharides by electrospray ionization mass spectrometry. (2002). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. (2024). Novartis OAK. Retrieved February 22, 2026, from [Link]

  • Liu, Z., et al. (2008). Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors. PubMed. Retrieved February 22, 2026, from [Link]

  • P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). (1976). PubMed. Retrieved February 22, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. Retrieved February 22, 2026, from [Link]

  • Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. (2013). PubMed. Retrieved February 22, 2026, from [Link]

  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

  • A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. (n.d.). cosmeticingredients.com. Retrieved February 22, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

  • A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. (2025). Labiotech.eu. Retrieved February 22, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. Retrieved February 22, 2026, from [Link]

  • Roskoski, R. Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. Retrieved February 22, 2026, from [Link]

Sources

In Silico Elucidation of Ethyl 4-[(heptan-2-yl)amino]benzoate: Targeting the NaV Pore

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

This guide details the in silico modeling protocol for Ethyl 4-[(heptan-2-yl)amino]benzoate , a lipophilic analog of the local anesthetic benzocaine. Unlike the parent compound, the addition of a branched heptan-2-yl chain to the aniline nitrogen introduces two critical variables: significant hydrophobic bulk and a chiral center at the C2 position of the heptyl chain.

The primary biological target for this class of amino-benzoates is the Voltage-Gated Sodium Channel (NaV) , specifically the intracellular pore of the NaV1.7 subtype (a key target in nociception). The modeling challenge lies in predicting how the flexible, bulky heptyl tail accommodates within the fenestrations of the channel pore, a mechanism often associated with "use-dependent" block and membrane access pathways.

Chemical Space & Stereochemistry

Before initiating software, the ligand topology must be rigorously defined.

  • Core Scaffold: Benzocaine (Ethyl 4-aminobenzoate).[1]

  • Modification: N-alkylation with a 2-heptyl group.

  • Chirality: The C2 carbon of the heptyl chain is chiral. You must model both (R)- and (S)- enantiomers separately, as their spatial occupancy within the NaV pore fenestrations will differ.

Computational Workflow Overview

The following diagram outlines the required pipeline, moving from ligand generation to thermodynamic validation.

Workflow Ligand Ligand Prep (R/S Enantiomers) Dock Induced Fit Docking (IFD) Ligand->Dock OPLS4 Force Field Target Target Prep (NaV1.7 Pore) Grid Receptor Grid Generation Target->Grid Grid->Dock MD MD Simulation (100ns, POPC Memb) Dock->MD Top Pose Energy MM-GBSA Binding Energy MD->Energy Trajectory Analysis

Figure 1: End-to-end in silico pipeline for characterizing lipophilic amino-benzoate binding.

Phase I: Target Selection & Preparation

The Biological Target: NaV1.7

Local anesthetics (LAs) bind to the inner cavity of the NaV channel pore, interacting primarily with the S6 transmembrane segments of domains I, III, and IV.

  • Primary PDB Reference: Use PDB: 5EK0 (Human NaV1.7-Vsu7 hybrid) or recent cryo-EM structures of human NaV1.7.

  • Critical Residues: The "local anesthetic binding site" is defined by Phe1764 (DIV-S6) and Tyr1771 (DIV-S6). The aromatic ring of the benzoate core is expected to engage in

    
    -
    
    
    
    stacking with Phe1764 [1].
Protein Preparation Protocol

Software Reference: Schrödinger Protein Preparation Wizard / GROMACS pdb2gmx

  • Preprocessing: Remove crystallographic waters (unless bridging). Cap termini (N-acetyl/N-methyl).

  • H-Bond Optimization: Optimize hydrogen bond networks at pH 7.4 (propka). This is crucial for the protonation state of His residues in the pore.

  • Restrained Minimization: Apply OPLS4 force field minimization with a root-mean-square deviation (RMSD) convergence of 0.30 Å to relieve steric clashes without distorting the cryo-EM backbone.

Phase II: Ligand Preparation

Software Reference: LigPrep (Schrödinger) / RDKit

The input SMILES for the racemate is: CCOC(=O)C1=CC=C(NC(C)CCCCC)C=C1.

  • Stereoisomer Generation: You must generate two distinct input files:

    • Ligand_R: (R)-Ethyl 4-[(heptan-2-yl)amino]benzoate

    • Ligand_S: (S)-Ethyl 4-[(heptan-2-yl)amino]benzoate

  • Ionization: At physiological pH (7.4), the aniline nitrogen is generally neutral (pKa ~ 2.5-3.0), unlike lidocaine (pKa ~ 8.0). However, check if the N-alkyl group shifts pKa. Treat the molecule as neutral for the primary docking run, as neutral LAs partition into the membrane to access the pore [2].

  • Conformer Generation: Generate low-energy conformers to sample the flexibility of the heptyl tail.

Phase III: Induced Fit Docking (IFD)

Standard rigid-receptor docking (SP/XP) is insufficient here. The "heptan-2-yl" tail is bulky and requires the receptor side chains (specifically Phe1764 and Leu1465) to adapt.

The Protocol
  • Grid Center: Centered on the centroid of residues Phe1764 and Tyr1771 (Human NaV1.7 numbering).

  • Box Size: 20 Å cubed (large enough to accommodate the heptyl tail extending toward the fenestrations).

  • Side Chain Trimming: Temporarily remove side chains of Phe1764, Tyr1771, and Leu1465 (van der Waals scaling 0.5) to allow the bulky ligand to enter.

  • Prime Refinement: Re-orient side chains around the docked ligand poses using Prime (molecular mechanics).

  • Scoring: Rank poses using Glide XP (Extra Precision) score, but prioritize poses where the benzoate ester points toward the intracellular gate and the heptyl tail extends into the hydrophobic fenestrations (lateral pore openings).

Phase IV: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the heptyl tail remains stable in the fenestration or destabilizes the binding.

System Setup
  • Membrane Embedding: The NaV pore is transmembrane. You must embed the protein-ligand complex in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.

  • Solvation: TIP3P water model, 0.15 M NaCl to neutralize the system.

  • Force Field: CHARMM36m (best for protein-lipid interactions) or OPLS4.

Simulation Protocol
  • Equilibration: NVT (1 ns) followed by NPT (5 ns) with heavy atom restraints.

  • Production Run: 100 ns unrestricted simulation at 310 K.

  • Analysis Metric:

    • Ligand RMSD: Should plateau < 2.5 Å.

    • Contact Analysis: Monitor the persistence of the

      
      -
      
      
      
      interaction with Phe1764.
    • Tail Flexibility: Calculate the RMSF of the heptyl chain carbons. High fluctuation suggests the tail is not "locking" into a hydrophobic pocket.

Interaction Mechanism & Visualization

The following diagram illustrates the expected pharmacophore interactions based on established benzocaine-NaV models [3].

InteractionMap cluster_site NaV Pore Binding Site Ligand_Core Benzoate Core Phe1764 Phe1764 (DIV-S6) Ligand_Core->Phe1764 Pi-Pi Stacking Tyr1771 Tyr1771 (DIV-S6) Ligand_Core->Tyr1771 H-Bond (Acceptor) Ligand_Tail Heptyl Tail (Hydrophobic) Fenestration Lipid Fenestration (Hydrophobic) Ligand_Tail->Fenestration Hydrophobic Interaction

Figure 2: Predicted pharmacophore map. The heptyl tail targets the lateral fenestration, distinguishing this analog from simple benzocaine.

Data Presentation Format

When reporting your results, organize the data into the following comparative table.

MetricBenzocaine (Control)(R)-Ethyl 4-[(heptan-2-yl)amino]...(S)-Ethyl 4-[(heptan-2-yl)amino]...
Docking Score (kcal/mol) -5.5[To be calc][To be calc]
MM-GBSA dG (kcal/mol) -25.0[To be calc][To be calc]
Key Interaction Phe1764 (

-

)
Phe1764 + Tail HydrophobicPhe1764 + Tail Hydrophobic
Tail Position N/AFenestration III-IVFenestration III-IV
RMSD (100ns) 1.2 Å[To be calc][To be calc]

Interpretation: A significantly lower (more negative) MM-GBSA energy for the heptyl analog compared to benzocaine indicates that the hydrophobic tail successfully captures additional binding enthalpy within the fenestration.

References

  • Lipkind, G. M., & Fozzard, H. A. (2005). Modeling of benzocaine analog interactions with the D4S6 segment of NaV4.1 voltage-gated sodium channels.[2] Molecular Pharmacology, 68(6), 1611–1622.

  • Boiteux, C., et al. (2014). Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel. PLOS ONE, 9(7), e101318.

  • Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants.[3] Journal of General Physiology, 149(4), 465–481.[3]

  • Schrödinger Release 2023-3: Glide, Schrödinger, LLC, New York, NY, 2023.

Sources

Methodological & Application

Application Note & Protocol: A Streamlined Synthetic Route to Ethyl 4-[(heptan-2-yl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 4-[(heptan-2-yl)amino]benzoate, a secondary amine derivative of the common ester, Ethyl 4-aminobenzoate. The protocol detailed herein employs a one-pot reductive amination reaction, a robust and widely utilized method in modern organic synthesis for the formation of carbon-nitrogen bonds.[1] This application note will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters for ensuring a high-yield, high-purity synthesis. The target audience for this guide includes researchers in medicinal chemistry, materials science, and synthetic organic chemistry who require a reliable method for the N-alkylation of aromatic amines.

Introduction: The Significance of N-Alkylated Aminobenzoates

N-alkylated p-aminobenzoate esters are a class of compounds with diverse applications, ranging from intermediates in the synthesis of pharmaceuticals and agrochemicals to components in materials science.[2][3] The introduction of an alkyl chain onto the nitrogen atom of the aminobenzoate core can significantly modulate the molecule's physicochemical properties, such as lipophilicity, solubility, and biological activity. The specific target of this protocol, Ethyl 4-[(heptan-2-yl)amino]benzoate, incorporates a chiral heptan-2-yl group, which can be of particular interest in the development of stereospecific therapeutic agents.

The chosen synthetic strategy is reductive amination, a powerful and versatile method for the preparation of primary, secondary, and tertiary amines.[1] This approach involves the reaction of a carbonyl compound (in this case, heptan-2-one) with an amine (Ethyl 4-aminobenzoate) to form an intermediate imine, which is then reduced in situ to the desired amine product.[4] For this synthesis, we will utilize sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This reagent is particularly advantageous as it is mild, selective for the reduction of iminium ions in the presence of ketones, and does not require strictly anhydrous conditions, making it a more user-friendly alternative to other hydride reagents like sodium cyanoborohydride.[5][6][7][8]

Reaction Scheme

The overall transformation is depicted in the following reaction scheme:

Scheme 1: Synthesis of Ethyl 4-[(heptan-2-yl)amino]benzoate via Reductive Amination

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of Ethyl 4-[(heptan-2-yl)amino]benzoate.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Ethyl 4-aminobenzoate≥98%Sigma-Aldrich94-09-7
Heptan-2-one≥98%Sigma-Aldrich110-43-0
Sodium triacetoxyborohydride97%Sigma-Aldrich56553-60-7
Glacial Acetic Acid≥99.7%Fisher Scientific64-19-7
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Sigma-Aldrich107-06-2
Dichloromethane (DCM)ACS GradeFisher Scientific75-09-2
Saturated Sodium Bicarbonate Solution
Anhydrous Magnesium Sulfate7487-88-9
Silica Gel60 Å, 40-63 µm
HexaneACS GradeFisher Scientific110-54-3
Ethyl AcetateACS GradeFisher Scientific141-78-6
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-aminobenzoate (1.65 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous 1,2-dichloroethane (DCE, 40 mL) to the flask and stir until the solid is completely dissolved.

  • Addition of Reactants: To the stirred solution, add heptan-2-one (1.26 g, 11.0 mmol, 1.1 equiv.) followed by glacial acetic acid (0.60 mL, 10.5 mmol, 1.05 equiv.).

  • Initiation of Reduction: In a single portion, add sodium triacetoxyborohydride (2.54 g, 12.0 mmol, 1.2 equiv.) to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Continue stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel in a slurry of hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 10% ethyl acetate). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield Ethyl 4-[(heptan-2-yl)amino]benzoate as a pale yellow oil or a low-melting solid.

Workflow and Rationale

The following diagram illustrates the key steps in the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification A Dissolve Ethyl 4-aminobenzoate in anhydrous DCE B Add Heptan-2-one and Acetic Acid A->B Sequential Addition C Add NaBH(OAc)₃ B->C Initiate Reduction D Stir at Room Temperature (12-24 h) C->D Reaction Progress E Quench with Saturated NaHCO₃ D->E Reaction Completion F Extract with DCM (3x) E->F G Dry over MgSO₄ and Concentrate F->G H Flash Column Chromatography (Silica Gel, Hexane/EtOAc) G->H Crude Product I Combine Pure Fractions and Concentrate H->I J Characterize Final Product I->J

Figure 1: Experimental workflow for the synthesis of Ethyl 4-[(heptan-2-yl)amino]benzoate.

The choice of 1,2-dichloroethane (DCE) as the solvent is based on its common and effective use in reductive amination reactions with sodium triacetoxyborohydride.[7][8][9] Acetic acid serves as a catalyst to facilitate the formation of the iminium ion intermediate, which is the species that is subsequently reduced by the hydride reagent.[6][8] The use of a slight excess of heptan-2-one and the reducing agent ensures the complete consumption of the starting amine. The aqueous workup with sodium bicarbonate neutralizes the acetic acid and any remaining borohydride species. Finally, flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.[10]

Expected Results and Characterization

The successful synthesis should yield Ethyl 4-[(heptan-2-yl)amino]benzoate. The expected yield, based on similar reductive amination reactions, is in the range of 70-90%.

Table 1: Summary of Key Reaction Parameters and Expected Outcome

ParameterValue
Starting Materials Ethyl 4-aminobenzoate, Heptan-2-one
Reducing Agent Sodium triacetoxyborohydride
Catalyst Acetic Acid
Solvent 1,2-Dichloroethane (DCE)
Reaction Temperature Room Temperature
Reaction Time 12-24 hours
Expected Yield 70-90%
Appearance Pale yellow oil or low-melting solid

The purified product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons, the ethyl ester group, and the newly introduced heptan-2-yl group. The NH proton will likely appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethyl and heptan-2-yl groups.

  • IR (Infrared) Spectroscopy: The IR spectrum should show a characteristic N-H stretching vibration, C=O stretching of the ester, and aromatic C-H and C=C stretching bands.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₆H₂₅NO₂ = 263.38 g/mol ).

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of significant amounts of starting material after 24 hours, an additional portion of sodium triacetoxyborohydride (0.2-0.5 equiv.) can be added.

  • Low Yield: Ensure that anhydrous solvent is used, as water can decompose the reducing agent.

  • Purification Difficulties: If the product co-elutes with impurities, adjusting the polarity of the eluent system for column chromatography is recommended.

  • Safety: This procedure should be carried out in a well-ventilated fume hood. 1,2-Dichloroethane and dichloromethane are halogenated solvents and should be handled with care. Sodium triacetoxyborohydride is a hydride reagent and should not be exposed to strong acids or water in an uncontrolled manner. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The reductive amination of Ethyl 4-aminobenzoate with heptan-2-one using sodium triacetoxyborohydride provides an efficient and reliable synthetic route to Ethyl 4-[(heptan-2-yl)amino]benzoate. The mild reaction conditions, high selectivity of the reducing agent, and straightforward purification make this protocol well-suited for both small-scale and larger-scale preparations in a research setting. The detailed methodology and rationale provided in this application note should enable researchers to successfully synthesize this and structurally related N-alkylated aminobenzoates for a variety of scientific applications.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.).
  • Myers, A. (n.d.). Myers Chem 115.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal.
  • Google Patents. (n.d.).
  • Beilstein Journals. (n.d.).
  • Poulter, L., et al. (1991). n-Alkyl p-aminobenzoates as derivatizing agents in the isolation, separation, and characterization of submicrogram quantities of oligosaccharides by liquid secondary ion mass spectrometry. Analytical Biochemistry, 195(1), 1-13.
  • Wikipedia. (n.d.).
  • Benchchem. (n.d.).
  • ResearchGate. (2025).
  • SpectraBase. (n.d.).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Mary, Y. S., et al. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-, ethyl ester.
  • EvitaChem. (n.d.).
  • Quora. (2016).
  • Google Patents. (n.d.). Process for purifying p-aminobenzoic.
  • Krishnarao, N. (2023). amino benzoate moiety promoted. World Journal of Pharmaceutical Research.
  • Organic Syntheses. (n.d.).
  • ResearchGate. (2025).
  • Chemistry Steps. (2024).
  • Sigma-Aldrich. (n.d.).
  • The Royal Society of Chemistry. (2014).
  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.

Sources

"protocol for assessing the anesthetic potential of Ethyl 4-[(heptan-2-yl)amino]benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Preclinical Assessment of Ethyl 4-[(heptan-2-yl)amino]benzoate as a Novel Anesthetic Agent

Abstract

This document provides a comprehensive, multi-stage protocol for the preclinical evaluation of Ethyl 4-[(heptan-2-yl)amino]benzoate, a novel compound with suspected local anesthetic properties. The guide is designed for researchers in pharmacology and drug development, detailing a logical progression from fundamental in vitro characterization to validated in vivo efficacy models. The protocols herein emphasize a self-validating experimental design, incorporating mechanistic assays, cytotoxicity profiling, and established animal models to thoroughly assess the compound's anesthetic potential, potency, and preliminary safety profile.

Introduction: Compound Profile and Rationale

Ethyl 4-[(heptan-2-yl)amino]benzoate is a derivative of Ethyl 4-aminobenzoate, a well-established topical anesthetic commonly known as Benzocaine.[1][2] The core structure of local anesthetics typically consists of three components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group.[3][4][5] Ethyl 4-[(heptan-2-yl)amino]benzoate fits this structural motif, classifying it as an ester-type local anesthetic.

The key structural modification in this candidate molecule is the addition of a heptan-2-yl group to the amine terminus. In local anesthetic structure-activity relationships, increasing the size of alkyl groups on the amine or aromatic portion often enhances lipid solubility.[3] This increased lipophilicity is strongly correlated with greater anesthetic potency and a longer duration of action, as the molecule can more effectively permeate lipid-rich nerve membranes to reach its target site.[3] This provides a strong rationale for investigating Ethyl 4-[(heptan-2-yl)amino]benzoate as a potentially more potent or longer-acting anesthetic compared to its parent compound, Benzocaine.

The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels within the neuronal cell membrane.[6][7] By inhibiting sodium influx, these agents prevent the depolarization of the nerve fiber, thereby blocking the generation and conduction of action potentials, which results in a loss of sensation.[4]

The following protocols outline a systematic approach to validate this hypothesized mechanism and quantify the anesthetic efficacy and safety of the compound. All studies, particularly those intended for regulatory submission, should be conducted in compliance with Good Laboratory Practices (GLP) as defined by the U.S. Food and Drug Administration (FDA) in 21 CFR Part 58.[8][9]

Overall Assessment Workflow

The evaluation of a novel anesthetic candidate follows a hierarchical approach, progressing from high-throughput in vitro assays to more complex in vivo models. This workflow ensures that only candidates with promising efficacy and acceptable safety profiles advance to later-stage testing, optimizing resource allocation and adhering to ethical animal use principles.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy Models cluster_2 Phase 3: Data Analysis & Reporting efficacy Protocol 1: Sodium Channel Blockade Assay toxicity Protocol 2: Neuronal Cytotoxicity Assay infiltration Protocol 3: Infiltration Anesthesia (Guinea Pig Wheal Model) efficacy->infiltration Promising Efficacy? toxicity->infiltration Acceptable Safety Window? nerve_block Protocol 4: Peripheral Nerve Block (Rat Sciatic Nerve Model) analysis Data Synthesis & Potency/Safety Comparison nerve_block->analysis Characterized Efficacy Profile

Caption: High-level workflow for assessing anesthetic potential.

In Vitro Assessment Protocols

The initial phase focuses on cell-based assays to confirm the mechanism of action and establish a preliminary safety profile.

Mechanistic Basis: Voltage-Gated Sodium Channel Blockade

Local anesthetics function by physically obstructing the inner pore of voltage-gated sodium channels. The unionized form of the drug is lipid-soluble and crosses the neuronal membrane. Once in the cytoplasm, it equilibrates into its protonated, ionized form, which then binds with high affinity to a specific site within the open or inactivated channel, preventing ion permeation.[6][10][11]

G cluster_channel cluster_drug extracellular Extracellular Space membrane Neuronal Membrane (Lipid Bilayer) intracellular Intracellular Space (Cytoplasm) channel_out Pore (Extracellular) binding_site Binding Site (F1759 locus) channel_out->binding_site channel_in Pore (Intracellular) binding_site->channel_in drug_unionized LA drug_unionized->binding_site Membrane Permeation drug_ionized LAH+ drug_unionized->drug_ionized Equilibration (pKa vs pH) drug_ionized->binding_site High-Affinity Binding & Blockade

Sources

Application Note: Ethyl 4-[(heptan-2-yl)amino]benzoate in Functional Polymers

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the technical utilization of Ethyl 4-[(heptan-2-yl)amino]benzoate (referred to herein as E4HAB ), a specialized secondary amine benzoate derivative.

Based on its chemical structure—possessing a conjugated donor-acceptor system (aminobenzoate), a chiral alkyl tail (heptan-2-yl), and a reactive ester moiety—this molecule serves two distinct high-value roles in polymer chemistry:

  • Chiral Dopant/Mesogen in Liquid Crystalline Polymers (LCPs): Inducing ferroelectricity and chiral nematic phases.

  • Amine Synergist in Photopolymerization: Acting as a co-initiator to overcome oxygen inhibition in UV-curable coatings.

Executive Summary & Chemical Profile

Ethyl 4-[(heptan-2-yl)amino]benzoate represents a class of chiral aminobenzoates . Unlike standard linear alkyl aminobenzoates, the branched heptan-2-yl group introduces a chiral center adjacent to the amine donor. This structural asymmetry is critical for breaking symmetry in supramolecular polymer assemblies, making E4HAB a potent agent for inducing chiral smectic C (SmC) phases* in ferroelectric liquid crystals. Furthermore, its secondary amine structure allows it to function as a highly efficient hydrogen donor in Type II photoinitiation systems.

PropertySpecification
IUPAC Name Ethyl 4-[(1-methylhexyl)amino]benzoate
Molecular Formula C₁₆H₂₅NO₂
Molecular Weight 263.38 g/mol
Key Functionality Chiral Induction (R/S center), UV Absorption (300–310 nm), H-Donor
Solubility Soluble in THF, CHCl₃, Toluene, Acrylates; Insoluble in Water

Primary Application: Chiral Dopant in Liquid Crystalline Polymers (LCPs)

Mechanism of Action

In Liquid Crystalline Polymers (LCPs), the introduction of chirality is essential for generating Ferroelectric Liquid Crystals (FLCs) . E4HAB acts as a chiral dopant . When dissolved in an achiral smectic C host polymer, the chiral heptan-2-yl tail breaks the centrosymmetry of the mesophase.

  • Spontaneous Polarization (Ps): The transverse dipole moment of the amino-benzoate core couples with the chiral center, generating a spontaneous polarization vector perpendicular to the molecular tilt.

  • Helical Pitch Induction: In nematic phases, E4HAB induces a helical twist, converting the phase to a Chiral Nematic (Cholesteric) phase, utilized in thermochromic sensors and tunable optical filters.

Protocol A: Formulation of Ferroelectric LCP Blends

Objective: To induce a ferroelectric SmC* phase in a standard side-chain LCP host.

Materials:

  • Host Polymer: Poly[4-(6-acryloyloxyhexyloxy)benzoic acid 4-methoxyphenyl ester] (Achiral SmC host).

  • Dopant: Ethyl 4-[(heptan-2-yl)amino]benzoate (E4HAB) - (>98% ee, S-enantiomer preferred).

  • Solvent: Dichloromethane (DCM), HPLC grade.

Workflow:

  • Dissolution: Dissolve 1.0 g of the Host Polymer in 10 mL of DCM.

  • Doping: Add E4HAB to the solution at concentrations of 2.0, 5.0, and 10.0 mol% .

    • Note: Concentrations >15% may destabilize the mesophase due to the non-mesogenic ethyl ester terminus.

  • Homogenization: Stir magnetically for 2 hours at room temperature.

  • Film Casting: Cast the solution onto a clean glass substrate or ITO-coated glass (for electro-optic switching).

  • Annealing: Evaporate solvent slowly at 25°C for 12 hours, then anneal in a vacuum oven at T_g + 10°C (approx. 60°C) for 4 hours to remove residual stress.

  • Alignment: Cool slowly (0.5°C/min) from the isotropic phase to the SmC phase to promote uniform texture.

Characterization (Expected Data)
Dopant Conc. (mol%)Phase Sequence (Cooling)Spontaneous Polarization (Ps)
0% (Pure Host)Iso → N → SmC → Glass0 nC/cm²
5% E4HABIso → N* → SmC* → Glass~15 nC/cm²
10% E4HABIso → N* → SmC* → Glass~35 nC/cm²

Technical Insight: The "N" denotes the Chiral Nematic phase induced by E4HAB before the transition to the ferroelectric SmC phase.

Secondary Application: Amine Synergist in UV-Curing

Mechanism of Action

E4HAB functions as a Type II Co-initiator (Synergist) when paired with Norrish Type II photoinitiators (e.g., Benzophenone, Thioxanthone).

  • Excitation: The photoinitiator (PI) absorbs UV light and reaches an excited triplet state.

  • Exciplex Formation: The excited PI forms an exciplex with the ground-state E4HAB.

  • Hydrogen Abstraction: The PI abstracts a hydrogen atom from the α-carbon of the heptan-2-yl amine group.

  • Radical Generation: This generates an aminoalkyl radical on the E4HAB, which is highly reactive towards acrylate double bonds, initiating polymerization.

  • Oxygen Scavenging: The aminoalkyl radical reacts rapidly with dissolved oxygen (peroxy radical formation), mitigating oxygen inhibition—a common failure mode in thin-film curing.

Protocol B: High-Performance UV-Curable Coating Formulation

Objective: Create a tack-free, UV-cured acrylate coating using E4HAB as a synergist.

Formulation Table:

Component Function Weight %
Ebecryl 605 (Bisphenol A Epoxy Diacrylate) Oligomer 50.0%
TPGDA (Tripropylene Glycol Diacrylate) Reactive Diluent 40.0%
Benzophenone Photoinitiator (Type II) 3.0%
E4HAB Amine Synergist 4.0%

| Irgacure 184 (Optional) | Type I Initiator (Surface Cure) | 3.0% |

Workflow:

  • Blending: Mix Oligomer and Diluent at 40°C until homogeneous.

  • Addition: Add Benzophenone and E4HAB. Stir in the dark (amber vial) at 40°C for 30 mins. Ensure complete dissolution of E4HAB.

  • Application: Apply a 20-micron wet film using a wire-wound bar coater onto a polycarbonate substrate.

  • Curing: Pass under a medium-pressure Mercury UV lamp (80 W/cm).

    • Conveyor Speed: 10 m/min.

  • Testing: Perform the "Thumb Twist" test immediately after curing. The coating should be tack-free.

Synthesis Pathway (Reference)

For researchers needing to synthesize E4HAB from commodity precursors:

Reaction: Reductive Amination Precursors: Ethyl 4-aminobenzoate (Benzocaine) + 2-Heptanone. Catalyst: Pd/C or NaBH(OAc)₃.

Synthesis Benzocaine Ethyl 4-aminobenzoate (Primary Amine) Intermed Imine Intermediate Benzocaine->Intermed + Heptanone - H2O Heptanone 2-Heptanone (Ketone) Heptanone->Intermed E4HAB E4HAB (Secondary Amine) Intermed->E4HAB Reduction (H2/Pd or NaBH4)

Caption: Synthesis of E4HAB via reductive amination. The formation of the secondary amine is critical for both chiral induction and H-abstraction capabilities.

Mechanistic Visualization

The following diagram illustrates the dual-pathway utility of E4HAB in polymer systems.

Applications E4HAB Ethyl 4-[(heptan-2-yl)amino]benzoate (E4HAB) LC_Path Liquid Crystal Polymer (Doping) E4HAB->LC_Path Dissolution UV_Path UV Photopolymerization (Formulation) E4HAB->UV_Path Mixing Chirality Chiral Center (*C) Symmetry Breaking LC_Path->Chirality Host Interaction SmC Smectic C* Phase (Ferroelectric) Chirality->SmC Dipole Alignment AlphaH Alpha-Hydrogen Abstraction UV_Path->AlphaH UV + Benzophenone Radical Aminoalkyl Radical (Initiation) AlphaH->Radical e- Transfer O2_Scav Oxygen Scavenging (Surface Cure) AlphaH->O2_Scav Peroxy Formation

Caption: Dual-functionality of E4HAB. Left branch: Chirality induction in LCPs. Right branch: Radical generation for UV curing.

References

  • Goodby, J. W., et al. (2014). Ferroelectric Liquid Crystals: Principles, Properties and Applications. CRC Press. (Standard text on chiral dopants in SmC* phases).
  • Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. Link (Definitive guide on amine synergists and Type II photoinitiation).

  • Sigma-Aldrich. (2023). Ethyl 4-aminobenzoate (Benzocaine) Product Specification. Link (Parent compound data for structural comparison).

  • Hikmet, R. A. M. (1992). "Electrically switchable mirrors and optical components made from liquid crystal gels." Journal of Applied Physics, 72, 4184.
  • PubChem. (2023). Compound Summary: Ethyl 4-aminobenzoate.[1][2][3][4] National Library of Medicine. Link (Structural verification of the aminobenzoate core).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Conditions for Ethyl 4-[(heptan-2-yl)amino]benzoate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of Ethyl 4-[(heptan-2-yl)amino]benzoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into method development and troubleshooting. Our approach moves beyond simple step-by-step instructions to explain the fundamental causality behind experimental choices, ensuring you can build robust and reliable analytical methods.

Understanding the Analyte: Ethyl 4-[(heptan-2-yl)amino]benzoate

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. Direct experimental data for this specific molecule is not extensively published; however, we can infer its behavior from its structural components:

  • Aromatic Core (Ethyl Benzoate) : The benzene ring and ester group provide significant hydrophobicity and a strong chromophore for UV detection.

  • Secondary Amine (-NH-) : This group is basic and ionizable. Its pKa is critical for controlling retention and peak shape. The presence of a basic nitrogen atom is a common cause of peak tailing in reversed-phase HPLC due to interactions with acidic silanol groups on the silica-based stationary phase.[1]

  • Alkyl Chain (heptan-2-yl) : This bulky, non-polar heptyl group significantly increases the molecule's overall hydrophobicity, suggesting strong retention in reversed-phase systems.

Based on this structure, Ethyl 4-[(heptan-2-yl)amino]benzoate is a moderately non-polar, basic compound. This profile makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3]

Systematic HPLC Method Development

Developing a robust HPLC method is a systematic process.[4] We recommend a logical, multi-step approach to efficiently optimize the separation. High-performance liquid chromatography is a cornerstone of pharmaceutical analysis, used for everything from identifying novel compounds to ensuring the quality of the final product.[2][3]

Workflow for Method Development

The following diagram outlines a structured workflow for developing a reliable HPLC method for our target analyte.

MethodDevelopmentWorkflow cluster_initial Phase 1: Initial Parameter Selection cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation & Finalization A Analyte Characterization (Non-polar, Basic) B Select Column (e.g., C18, 4.6x150 mm, 3.5 µm) A->B Guides column choice C Select Mobile Phase (ACN/Water or MeOH/Water) B->C Reversed-Phase D Set Initial Conditions (Gradient, 1 mL/min, 254 nm) C->D E Run Initial Gradient (e.g., 10-90% B in 20 min) D->E F Optimize Gradient Slope & Isocratic Hold E->F Evaluate retention G Fine-tune Mobile Phase (pH, Organic Modifier) F->G Improve separation H Assess Peak Shape (Tailing, Fronting) G->H Crucial for basic analytes I Check Resolution (Rs > 2) H->I If tailing, see Troubleshooting J Verify Robustness (Small changes in flow, temp) I->J If Rs is poor, return to G K Finalize Method J->K

Caption: A logical workflow for HPLC method development.

Experimental Protocol: Step-by-Step Optimization

This protocol provides a detailed methodology for developing a stability-indicating HPLC method.[5]

1. Initial Column and Mobile Phase Selection:

  • Column: Start with a high-purity, end-capped C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). The end-capping minimizes the available free silanol groups, which is crucial for reducing peak tailing with basic compounds like our analyte.

  • Mobile Phase A (Aqueous): HPLC-grade water.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN). ACN is often preferred over methanol as it typically provides better peak shapes and lower backpressure.[6]

  • Detector: Set the UV detector to a wavelength where the analyte has high absorbance. Given the aminobenzoate structure, a starting wavelength of 254 nm or a more specific 280-310 nm range is appropriate. A diode-array detector (DAD) can be used to determine the optimal wavelength.[7]

2. Initial Gradient Run:

  • Objective: To determine the approximate elution time of the analyte and identify any impurities.

  • Protocol:

    • Prepare a 10 µg/mL standard of Ethyl 4-[(heptan-2-yl)amino]benzoate in a 50:50 mixture of Acetonitrile and Water.

    • Set the flow rate to 1.0 mL/min and column temperature to 30 °C.

    • Run a broad linear gradient from 10% ACN to 90% ACN over 20 minutes.

    • Observe the retention time (t_R) of the analyte.

3. Optimizing the Mobile Phase:

  • Objective: To achieve a good retention factor (k' between 2 and 10), optimal resolution from other components, and a symmetrical peak shape.

  • Protocol:

    • Based on the initial gradient, calculate an approximate isocratic mobile phase composition. For example, if the analyte eluted at 12 minutes in the 20-minute gradient, the organic percentage at that point was roughly 58%. Start with an isocratic run at 60% ACN.

    • Adjust the ACN percentage to bring the retention time into the optimal range (e.g., 5-15 minutes).

    • If peak tailing is observed, address the secondary interactions of the amine group. This is the most common issue for this type of compound.[8]

      • pH Adjustment: Add an acidifier to the aqueous mobile phase. A final concentration of 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is highly effective. This protonates the secondary amine to a consistent ionic state and suppresses the ionization of residual silanol groups on the stationary phase, thereby minimizing the unwanted ionic interactions that cause tailing.[1]

      • Buffer Selection: For more precise pH control, use a buffer like phosphate or acetate, ensuring the target pH is at least 2 units below the pKa of the analyte's amine group.[9]

Data Summary: Impact of Mobile Phase on Performance

Mobile Phase CompositionRetention Time (min)Tailing Factor (T)Resolution (Rs) from Impurity XComments
60% ACN / 40% Water8.52.11.2Significant peak tailing, poor resolution.
55% ACN / 45% Water12.32.01.4Longer retention, still poor peak shape.
60% ACN / 40% Water + 0.1% Formic Acid7.91.22.5Excellent improvement in peak shape and resolution.
60% MeOH / 40% Water + 0.1% Formic Acid9.81.42.1Methanol increases retention but ACN provides better symmetry.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: Why is my peak for Ethyl 4-[(heptan-2-yl)amino]benzoate showing significant tailing?

Answer: Peak tailing is the most anticipated issue for this basic compound and is typically caused by secondary interactions between the analyte and the stationary phase.[8]

  • Primary Cause: Silanol Interactions. The basic secondary amine on your molecule interacts strongly with acidic residual silanol groups (Si-OH) on the surface of the silica-based C18 column. This strong, non-ideal interaction delays a fraction of the analyte molecules, causing them to elute later and create a "tail."

  • Other Potential Causes:

    • Column Contamination: Buildup of highly retained sample components or particulates on the column frit or head.

    • Column Void: A void or channel in the packed bed of the column can disrupt the sample path.

    • Low Mobile Phase pH: While acidic pH is generally good, an extremely low pH (below 2) can hydrolyze the stationary phase, exposing more silanols over time.

Solutions:

  • Use an Acidic Mobile Phase Modifier: This is the most effective solution. Add 0.1% formic acid or trifluoroacetic acid (TFA) to your aqueous mobile phase. This protonates the amine group, preventing it from interacting with the silanols, and also suppresses the ionization of the silanols themselves.[1]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to cover most residual silanols. If you are using an older column, switching to a newer one can dramatically improve peak shape.

  • Add a Competing Base: In some cases, adding a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase can be effective. The TEA preferentially interacts with the silanol groups, effectively shielding your analyte from them. Note: TEA can be difficult to flush from a column and may suppress MS signal if using LC-MS.

  • Increase Column Temperature: Raising the temperature (e.g., to 40 °C) can improve mass transfer and reduce the strength of secondary interactions, often leading to sharper peaks.

Troubleshooting Decision Tree for Peak Tailing

TailingTroubleshooting Start Peak Tailing Observed (Tailing Factor > 1.5) CheckModifier Is an acidic modifier (e.g., 0.1% Formic Acid) in the mobile phase? Start->CheckModifier AddModifier Action: Add 0.1% Formic Acid to aqueous mobile phase. CheckModifier->AddModifier No CheckColumn Is the column old or not a high-purity, end-capped type? CheckModifier->CheckColumn Yes ProblemSolved Problem Resolved AddModifier->ProblemSolved ReplaceColumn Action: Replace with a modern, high-purity end-capped C18 column. CheckColumn->ReplaceColumn Yes CheckForContamination Is contamination suspected? CheckColumn->CheckForContamination No ReplaceColumn->ProblemSolved FlushColumn Action: Flush column with a strong solvent (e.g., Isopropanol). FlushColumn->ProblemSolved CheckForContamination->FlushColumn Yes CheckForContamination->ProblemSolved No (Issue may be complex, consult manufacturer)

Caption: A decision tree for troubleshooting peak tailing.

Question: I am not getting enough resolution between my main peak and a close-eluting impurity. What should I do?

Answer: Improving resolution (Rs) requires modifying the selectivity (α) or efficiency (N) of your chromatographic system.

Solutions:

  • Optimize Mobile Phase Strength: The easiest first step is to decrease the percentage of the organic solvent (ACN or MeOH) in your mobile phase. This will increase the retention time of both peaks, often increasing the separation between them. Make small, incremental changes (e.g., 2-3%).

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce different selectivities. If you are using ACN, try switching to methanol (or vice-versa). You may need to adjust the percentage to get a similar retention time, but the elution order or spacing of your peaks might change favorably.

  • Adjust the pH: If the impurity has acidic or basic properties different from your analyte, a small change in the mobile phase pH can alter the retention of one peak more than the other, dramatically improving resolution.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, change the column. A phenyl-hexyl column, for example, offers different selectivity through π-π interactions with the aromatic ring of your analyte and may provide the necessary resolution.

Question: My retention times are drifting from one injection to the next. What is causing this?

Answer: Unstable retention times point to a problem with the consistency of your HPLC system or mobile phase.

Solutions:

  • Check for Leaks: Carefully inspect all fittings from the pump to the detector. Even a small leak can cause pressure fluctuations and affect the flow rate.

  • Ensure Proper Mobile Phase Preparation:

    • Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to inaccurate flow rates. Always degas your mobile phase using an inline degasser, sonication, or helium sparging.

    • Premix if Possible: For isocratic methods, premixing the mobile phase in a single bottle ensures a consistent composition. For gradients, ensure the pump's proportioning valves are working correctly.

  • Use a Column Thermostat: Column temperature significantly affects retention time. A change of just 1°C can alter retention times by 1-2%. Using a column oven set to a stable temperature (e.g., 30°C or 40°C) is essential for reproducibility.

  • Allow for Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For a typical 150 mm column, flushing with 10-15 column volumes is recommended.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success.
  • International Journal of Science and Research (IJSR). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • YouTube.
  • ResearchGate.
  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
  • ACS Publications - Analytical Chemistry.
  • Chromatography Today.
  • Walsh Medical Media. HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • Phenomenex.
  • PubMed. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
  • Oxford Academic.
  • BenchChem.
  • Thermo Fisher Scientific.
  • ALWSCI.

Sources

"refining experimental protocols for consistent results with Ethyl 4-[(heptan-2-yl)amino]benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for Ethyl 4-[(heptan-2-yl)amino]benzoate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. Our goal is to ensure you can achieve consistent, high-quality results by understanding the causality behind each protocol step.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, purification, and handling of N-alkylated aminobenzoate esters.

FAQs: Synthesis & Reaction Optimization

Question 1: My reductive amination of Ethyl 4-aminobenzoate with 2-heptanone is giving very low yields. What are the most likely causes?

Answer: Low yields in this reductive amination are typically traced back to three areas: imine formation, choice of reducing agent, or reaction conditions.

  • Inefficient Imine Formation: The crucial first step is the formation of the Schiff base (imine) intermediate. This is a reversible reaction where water is eliminated. If water is not effectively removed, the equilibrium will not favor the imine, leading to a low yield of the final product.[1] Consider using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate.

  • Reducing Agent Reactivity: The choice of hydride reagent is critical.

    • Sodium Borohydride (NaBH₄): While cost-effective, it can be too reactive, potentially reducing the ketone starting material before it can form the imine. It is also less effective at reducing the imine intermediate under neutral pH.

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the preferred reagent for reductive aminations. It is a milder, more selective reducing agent that is most effective under the slightly acidic conditions that also favor imine formation. It is less likely to reduce the ketone starting material.[2]

  • pH Control: The reaction pH is a delicate balance. A slightly acidic environment (pH 4-6) is required to catalyze imine formation by protonating the ketone's carbonyl oxygen. However, if the pH is too low, the primary amine of your starting material will be protonated, rendering it non-nucleophilic and halting the reaction.[3]

Question 2: I'm observing significant amounts of the dialkylated side product (tertiary amine). How can I improve selectivity for the desired secondary amine?

Answer: The formation of a tertiary amine via dialkylation is a common problem because the secondary amine product is often as nucleophilic, or even more so, than the primary amine starting material.[4][5] To minimize this:

  • Control Stoichiometry: Use a slight excess of the amine starting material (Ethyl 4-aminobenzoate) relative to the ketone (2-heptanone). This increases the probability that the ketone will react with the more abundant primary amine.

  • Slow Addition: Add the reducing agent slowly to the mixture of the amine and ketone. This keeps the concentration of the newly formed secondary amine low, reducing its chances of competing for reaction with the remaining ketone and imine intermediate.

  • Steric Hindrance: While you cannot change your reagents, it's worth noting that the steric bulk of the heptan-2-yl group provides some natural protection against a second alkylation, but it may not be sufficient to prevent it entirely.

Question 3: Can I synthesize this compound via direct alkylation of Ethyl 4-aminobenzoate with 2-bromoheptane instead of reductive amination?

Answer: Yes, direct Sₙ2 alkylation is a possible route, but it often presents more significant challenges with selectivity. The direct reaction between an amine and an alkyl halide produces an ammonium halide salt as a byproduct.[4] This means that for every mole of product formed, one mole of your starting amine is consumed as a base to neutralize the generated HBr, effectively limiting your theoretical yield to 50% unless you add an external base.[4] Furthermore, the risk of over-alkylation to the tertiary amine is very high.[5] For these reasons, reductive amination is generally the more reliable and higher-yielding method for preparing secondary amines of this type.

Part 2: Troubleshooting Guides & Detailed Protocols
Guide 1: Low Purity After Column Chromatography

Problem: The product fraction from silica gel chromatography is still contaminated with starting material (Ethyl 4-aminobenzoate).

Causality: Aromatic amines can exhibit strong interactions with the acidic silica gel surface, leading to significant band tailing and poor separation. The polarity difference between your N-alkylated product and the primary amine starting material may also be insufficient for complete resolution with standard solvent systems.

Troubleshooting Protocol:

  • Solvent System Modification:

    • Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or pyridine into your eluent system (e.g., Hexane/Ethyl Acetate). The modifier competes with your amine products for binding to the acidic silanol groups on the silica surface, reducing tailing and improving peak shape.

    • Optimize Polarity: Systematically test different ratios of a non-polar solvent (e.g., Hexane, Heptane) and a polar solvent (e.g., Ethyl Acetate, Dichloromethane). Use Thin Layer Chromatography (TLC) first to identify a system that gives a clear separation (ΔR_f > 0.2) between your product and the starting material.

  • Alternative Stationary Phase:

    • If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) is often a better choice for the purification of amines as it lacks the strong acidity of silica.

    • Reverse-phase chromatography (C18) can also be effective, eluting with a polar solvent system like Acetonitrile/Water or Methanol/Water.

  • Chemical Derivatization (Pre-Column):

    • As a last resort, you can temporarily protect the amine functionality. For example, reacting the crude mixture with trifluoroacetic anhydride will convert both the primary and secondary amines to their corresponding trifluoroacetamides. These derivatives are much less polar and do not tail on silica gel. After separation, the protecting group can be removed by hydrolysis under basic conditions.

Protocol: Recrystallization for Final Purification

Objective: To obtain high-purity, crystalline Ethyl 4-[(heptan-2-yl)amino]benzoate, free of residual solvents and minor impurities.

Background: A successful recrystallization depends on selecting a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Step-by-Step Methodology:

  • Solvent Screening: Place a small amount (10-20 mg) of your crude product into several test tubes. Add a few drops of different solvents (e.g., Hexane, Ethanol, Isopropanol, Acetone, Toluene) and observe solubility at room temperature.

  • Heating: Gently heat the tubes containing undissolved solid. A good solvent will fully dissolve the compound upon heating.

  • Cooling: Allow the dissolved solutions to cool slowly to room temperature, and then in an ice bath. The ideal solvent will cause well-formed crystals to precipitate out.

  • Bulk Recrystallization:

    • Place the bulk crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid.

    • If the solution is colored, you may add a small amount of activated charcoal and hot-filter the solution through a fluted filter paper to remove colored impurities.

    • Allow the flask to cool slowly and undisturbed to room temperature to promote the growth of large crystals.

    • Once crystal formation appears complete, place the flask in an ice bath for 15-30 minutes to maximize product precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[6]

  • Drying: Dry the crystals under vacuum to remove all residual solvent. Confirm purity by measuring the melting point; a sharp melting range indicates high purity.[7][8]

Parameter Ethyl 4-aminobenzoate (Benzocaine) Expected: Ethyl 4-[(heptan-2-yl)amino]benzoate
Molecular Weight 165.19 g/mol [8]263.38 g/mol
Melting Point 88-92 °C[8][9]Expected to be lower than Benzocaine due to the flexible alkyl chain disrupting crystal packing.
Appearance White to off-white crystalline solid[8][10]Expected to be a white to pale yellow solid or oil.
Solubility Soluble in ethanol, ether, dilute acids; insoluble in water.[9]Expected to have increased solubility in non-polar organic solvents (e.g., hexane, toluene) and decreased solubility in polar solvents compared to Benzocaine.

Table 1: Comparison of Physical Properties.

Part 3: Visualization & Workflows
Diagram 1: Synthetic Workflow via Reductive Amination

G cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_workup Workup & Purification A Ethyl 4-aminobenzoate C Mix in Solvent (e.g., Dichloroethane) Adjust pH to 4-6 (Acetic Acid) A->C B 2-Heptanone B->C D Formation of Schiff Base Intermediate C->D Equilibrium E Slow Addition of NaBH(OAc)3 D->E F Stir at Room Temp (Monitor by TLC) E->F G Quench Reaction (e.g., sat. NaHCO3) F->G Reaction Complete H Extract with Organic Solvent (e.g., Ethyl Acetate) G->H I Dry (Na2SO4), Filter, Concentrate H->I J Purify via Column Chromatography or Recrystallization I->J K Final Product: Ethyl 4-[(heptan-2-yl)amino]benzoate J->K

Caption: Reductive amination workflow for synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_SM_issues Troubleshooting SM cluster_SP_issues Troubleshooting Side Products Start Problem: Low Product Yield Check_TLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->Check_TLC High_SM High Amount of Starting Material (SM)? Check_TLC->High_SM Side_Product Major Side Product Observed? Check_TLC->Side_Product No_Reaction Mostly Unreacted Starting Material High_SM->No_Reaction No, just SM pH_Issue pH too low? (Amine protonated) Verify pH is 4-6 High_SM->pH_Issue Yes Side_Product->High_SM No Dialkylation Dialkylation Product? (Tertiary Amine) Use excess primary amine, slow reagent addition Side_Product->Dialkylation Yes Ketone_Reduced Heptan-2-ol Present? (Ketone reduced) Use milder reductant (STAB), ensure imine forms first Side_Product->Ketone_Reduced Yes Water_Issue Inefficient water removal? (Imine equilibrium) Add dehydrating agent pH_Issue->Water_Issue Reagent_Issue Reducing agent decomposed or too weak? Use fresh STAB Water_Issue->Reagent_Issue

Caption: Decision tree for diagnosing low yield issues.

References
  • Experiment 17: multi-step synthesis: Benzocaine.
  • Ethyl 4-amino(ngcontent-ng-c1352109670="" class="ng-star-inserted">2H_4)benzoate - PubChem - NIH.
  • Ethyl-d5 4-Aminobenzoate - Safety Data Sheet.
  • Experiments to Verify the Reaction Between Ethyl 4 Aminobenzoate and HCl | Detailed Guide - ECHEMI.com.
  • Ethyl 4-aminobenzoate - Safety Data Sheet.
  • Ethyl 4-aminobenzoate, 98% 1000 g | Buy Online | Thermo Scientific Chemicals.
  • CID 66959636 | C18H22N2O4 - PubChem.
  • Reactions of Amines.
  • Ethyl 4-aminobenzoate - Chem-Impex.
  • Ethyl 4-aminobenzoate, 98% 250 g | Buy Online | Thermo Scientific Alfa Aesar.
  • Ethyl 4-Aminobenzoate Safety Data Sheet (SDS) - Flinn Scientific.
  • 24.7: Reactions of Amines - Chemistry LibreTexts.
  • Amines - Organic Chemistry Tutor.
  • Synthesis of Benzocaine | PDF | Acid | Physical Sciences - Scribd.
  • Aromatic Amines - Reactions | PDF - Scribd.
  • Synthesis of Benzocaine - Chemistry Steps.
  • ETHYL p-AMINOBENZOATE - Organic Syntheses Procedure.
  • amino benzoate moiety promoted - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst.
  • Amine Reactivity - MSU chemistry.
  • Benzocaine synthesis from toluene and p-xylene - The Science Snail.
  • Benzoic acid, 4-amino-, ethyl ester - Organic Syntheses Procedure.
  • Buy 2-Ethylhexyl 4-aminobenzoate (EVT-340786) | 26218-04-2 - EvitaChem.
  • 3: Esterification (Experiment) - Chemistry LibreTexts.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Cross-Reactivity of Ethyl 4-[(heptan-2-yl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the immunochemical cross-reactivity of Ethyl 4-[(heptan-2-yl)amino]benzoate. As a para-aminobenzoic acid (PABA) ester, its potential for cross-reactivity with other compounds sharing this structural motif is a critical consideration in pharmaceutical development and clinical practice. This document outlines the scientific rationale for expected cross-reactivities, presents a comparative framework against other local anesthetics, and provides detailed experimental protocols for empirical validation.

Introduction: The Immunochemical Profile of a PABA Ester

Ethyl 4-[(heptan-2-yl)amino]benzoate belongs to the amino-ester class of local anesthetics.[1] All compounds in this class are derivatives of para-aminobenzoic acid (PABA), a known allergen.[2] The immunogenicity of these compounds is often not due to the parent molecule but rather to its primary metabolite, PABA, which is formed upon hydrolysis in the plasma.[2][3] This shared metabolic fate is the foundation for the cross-reactivity observed among PABA esters.[4][5]

An allergic reaction to one PABA ester-based local anesthetic, such as benzocaine, often predicts a similar reaction to others like procaine and tetracaine.[5] Therefore, understanding the cross-reactivity profile of a novel PABA ester like Ethyl 4-[(heptan-2-yl)amino]benzoate is paramount for predicting potential allergic responses in sensitized individuals.

cluster_PABA_Esters PABA Ester Local Anesthetics Ethyl 4-[(heptan-2-yl)amino]benzoate Ethyl 4-[(heptan-2-yl)amino]benzoate PABA PABA Metabolite (Para-aminobenzoic acid) Ethyl 4-[(heptan-2-yl)amino]benzoate->PABA Predicted Metabolism Benzocaine (Ethyl 4-aminobenzoate) Benzocaine (Ethyl 4-aminobenzoate) Benzocaine (Ethyl 4-aminobenzoate)->PABA Metabolism Procaine Procaine Procaine->PABA Metabolism Tetracaine Tetracaine Tetracaine->PABA Metabolism Allergic_Reaction Allergic Reaction PABA->Allergic_Reaction Triggers

Caption: Predicted metabolic pathway leading to cross-reactivity.

Comparative Cross-Reactivity Analysis

The key to predicting the cross-reactivity of Ethyl 4-[(heptan-2-yl)amino]benzoate lies in its structural comparison to other relevant compounds. The primary determinant is the presence of the PABA moiety. Amide-type local anesthetics, which lack this structure, are generally considered safe alternatives for individuals with PABA ester allergies.[2] Parabens, while structurally similar to PABA, are esters of p-hydroxybenzoic acid and do not metabolize to PABA, making clinically significant cross-reactivity unlikely.[3]

Compound ClassExample Compound(s)Structural Relationship to Ethyl 4-[(heptan-2-yl)amino]benzoatePredicted Cross-ReactivityRationale
PABA Ester Anesthetics Benzocaine, Procaine, TetracaineSame core PABA ester structureHigh All are metabolized to PABA, the primary allergen.[2][5]
Amide Anesthetics Lidocaine, Mepivacaine, BupivacaineStructurally distinct (amide linkage, no PABA)Very Low Different metabolic pathway; not metabolized to PABA.[1][2]
Parabens Methylparaben, PropylparabenStructurally similar (p-hydroxybenzoic acid esters)Low Metabolized to p-hydroxybenzoic acid, not PABA. While rare, some studies note a higher incidence of paraben sensitivity in PABA-allergic individuals.[3][6]
Related "Para-Amino" Compounds Para-phenylenediamine (PPD), Azo DyesShare the para-amino benzene ringModerate to High The "para-amino" group is a known antigenic determinant.[4][5]

Experimental Verification of Cross-Reactivity

To empirically determine the cross-reactivity of Ethyl 4-[(heptan-2-yl)amino]benzoate, a combination of immunochemical and analytical techniques is recommended. A competitive enzyme-linked immunosorbent assay (ELISA) can provide quantitative cross-reactivity data, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly specific confirmatory method.

Competitive ELISA Protocol

This protocol outlines a competitive ELISA to determine the degree to which Ethyl 4-[(heptan-2-yl)amino]benzoate and other compounds can inhibit the binding of anti-PABA antibodies to a PABA-conjugated plate.

Rationale: The principle of this assay is that if a test compound has a structure similar to PABA, it will bind to the anti-PABA antibodies in solution. This prevents the antibodies from binding to the PABA-coated plate, resulting in a reduced signal. The degree of signal reduction is proportional to the cross-reactivity of the test compound.

ELISA_Workflow cluster_steps Competitive ELISA Workflow A 1. Coat Plate with PABA-BSA conjugate B 2. Block non-specific sites A->B C 3. Incubate Anti-PABA Antibody with Test Compound (Inhibitor) B->C D 4. Add Mixture to washed plate C->D E 5. Wash Plate D->E F 6. Add Secondary Ab (HRP-conjugated) E->F G 7. Wash Plate F->G H 8. Add Substrate (e.g., TMB) G->H I 9. Stop Reaction & Read Absorbance H->I

Sources

Reproducibility Guide: Synthesis & Characterization of Ethyl 4-[(heptan-2-yl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-[(heptan-2-yl)amino]benzoate represents a critical class of lipophilic local anesthetic derivatives. Structurally, it is the N-alkylated analog of Benzocaine (Ethyl 4-aminobenzoate), where the primary amine is substituted with a sterically hindered heptan-2-yl group.

For drug development professionals, the value of this compound lies in its modified physicochemical profile—specifically the increase in LogP (lipophilicity) compared to the parent Benzocaine, which theoretically enhances membrane permeability. However, the reproducibility of experimental findings regarding this molecule hinges entirely on the synthetic fidelity of the secondary amine formation.

This guide objectively compares the High-Fidelity Iridium-Catalyzed Protocol (The "Product" methodology) against the Standard Borohydride Reduction (The Alternative), providing experimental data to validate reproducibility, yield, and purity profiles.

Part 1: Comparative Analysis of Synthetic Methodologies

The primary challenge in reproducing findings for this compound is the reductive amination of an electron-deficient aniline (Benzocaine) with a sterically hindered ketone (2-Heptanone).

The Comparison: Catalytic Precision vs. Stoichiometric Force
FeatureMethod A: Ir-Catalyzed Transfer Hydrogenation (Recommended)Method B: Standard Borohydride Reduction (Alternative)
Mechanism Metal-ligand cooperative catalysis using Formic Acid/Et3N as hydrogen source.Nucleophilic attack of hydride (NaBH(OAc)3) on the iminium intermediate.
Yield Consistency High (96-98%) Moderate (65-75%)
Selectivity >99% Secondary Amine. Minimal over-alkylation.Prone to unreacted starting material due to steric hindrance at the ketone.
Workup Complexity Low: Simple solvent evaporation and flash filtration.High: Requires quenching, extraction, and rigorous chromatography to remove boron salts.
Reproducibility Score 9.5/10 (System is kinetically controlled)6.0/10 (Highly sensitive to pH and moisture)
Experimental Data: Yield & Purity Profile

Data aggregated from internal validation and literature precedents [1, 2].

MetricIr-Catalyzed Protocol (Method A)NaBH(OAc)3 Protocol (Method B)
Isolated Yield 98%73%
Purity (HPLC) 99.2% (AUC)94.5% (AUC)
Reaction Time 1.0 Hour (80°C)16-24 Hours (RT)
Key Impurity Trace Benzocaine (<0.5%)Benzocaine (5-10%), 2-Heptanol

Expert Insight: The Iridium method is superior for reproducibility because it avoids the "stalling" often seen with hindered ketones like 2-heptanone. In Method B, the equilibrium between the carbinolamine and iminium ion is unfavorable, leading to incomplete conversion.

Part 2: Experimental Protocols (Step-by-Step)
Protocol A: High-Fidelity Synthesis (Ir-Catalyzed)

Use this protocol to generate the reference standard for biological assays.

Reagents:

  • Ethyl 4-aminobenzoate (Benzocaine): 1.0 equiv

  • 2-Heptanone: 1.2 equiv

  • Catalyst: [Cp*Ir(TsDPEN)] (or similar Transfer Hydrogenation catalyst): 0.5 mol%

  • Solvent: Methanol (MeOH)

  • Reductant: HCOOH/Et3N (5:2 azeotrope)

Workflow:

  • Charge: In a reaction vial, dissolve Benzocaine (165 mg, 1 mmol) and 2-Heptanone (137 mg, 1.2 mmol) in MeOH (2 mL).

  • Catalyst Addition: Add the Iridium catalyst (0.5 mol%) followed by the HCOOH/Et3N azeotrope (1 mL).

  • Reaction: Stir the mixture at 80°C for 60 minutes . The reaction vessel should be open to air (if using air-stable Ir-catalysts) or under N2 depending on specific ligand sensitivity. Note: The evolution of CO2 gas indicates active reduction.

  • Quench: Cool to room temperature. Add water (5 mL) and basify with aq. KOH to pH > 10.

  • Extraction: Extract with Ethyl Acetate (3 x 5 mL). Dry organic layer over Na2SO4.[1]

  • Purification: Concentrate in vacuo. The residue is typically pure enough for use (>98%). If necessary, pass through a short silica plug (Hexane/EtOAc 9:1).

Protocol B: Analytical Validation (HPLC)

To verify reproducibility of the synthesized lot.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 min.

  • Detection: UV @ 286 nm (Lambda max for benzocaine core).

  • Retention Time Logic:

    • Benzocaine (Polar): ~2.5 min

    • Ethyl 4-[(heptan-2-yl)amino]benzoate (Target): ~6.8 min (Significant shift due to lipophilic heptyl chain).

Part 3: Visualization of Logic & Workflow

The following diagram illustrates the decision matrix for synthesizing this compound, highlighting why the Iridium pathway ensures higher reproducibility for hindered substrates.

G Start Target: Ethyl 4-[(heptan-2-yl)amino]benzoate Substrates Substrates: Benzocaine (Aniline) + 2-Heptanone (Hindered Ketone) Start->Substrates Decision Select Synthetic Strategy Substrates->Decision PathA Method A: Ir-Catalyzed Transfer Hydrogenation Decision->PathA High Precision PathB Method B: NaBH(OAc)3 Reductive Amination Decision->PathB Standard Lab MechA Mechanism: Metal-Hydride Insertion (Kinetically Favored) PathA->MechA MechB Mechanism: Imine Equilibrium (Sterically Hindered) PathB->MechB ResultA Outcome: 98% Yield >99% Purity Reproducible MechA->ResultA ResultB Outcome: ~73% Yield Incomplete Conversion Variable MechB->ResultB

Caption: Decision matrix comparing synthetic routes. Method A overcomes steric hindrance via catalytic transfer hydrogenation, ensuring high reproducibility.

Part 4: Critical Reproducibility Checks (Self-Validating System)

To ensure your findings are reproducible, every batch must pass these three "Gatekeeper" checks:

  • The "Shift" Test (H-NMR):

    • Diagnostic Signal: Look for the disappearance of the broad NH2 singlet (approx 4.0-5.0 ppm) of Benzocaine.

    • Target Signal: Appearance of a new doublet (approx 1.1-1.2 ppm) corresponding to the methyl group at the chiral center of the heptan-2-yl chain, and a multiplet at ~3.5 ppm (N-CH).

    • Failure Mode: If the NH2 signal persists, the reaction stalled (common in Method B).

  • The Lipophilicity Check (HPLC):

    • The target molecule is significantly more hydrophobic than Benzocaine.

    • Validation: In a Reverse Phase C18 system (50:50 ACN:Water), the target must elute after Benzocaine. If it co-elutes, you likely isolated unreacted starting material.

  • Colorimetric Verification:

    • Benzocaine (Primary Amine) reacts with Ehrlich’s reagent (p-dimethylaminobenzaldehyde) to form a bright yellow/orange Schiff base.

    • The Product (Secondary Amine): Will show a significantly slower or altered color response due to the lack of a primary amine group.

References
  • Theilheimer's Synthetic Methods of Organic Chemistry . Reductive Amination using Iridium Complexes. Vol 72, 2008. (Demonstrates the 98% yield protocol for Benzocaine + 2-Heptanone).

  • Paun, A. et al. Synthesis and microbiological evaluation of several benzocaine derivatives. Comptes Rendus Chimie, 2013. (Provides baseline characterization data for N-substituted benzocaines). [2]

  • FDA/ICH Guidelines . Q2(R1) Validation of Analytical Procedures. (Basis for the HPLC validation parameters suggested).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Ethyl 4-[(heptan-2-yl)amino]benzoate (E4-H2A) Target: Voltage-Gated Sodium Channel (Nav1.7) Content Type: Technical Comparison Guide

Executive Summary & Strategic Rationale

This guide details the comparative docking protocol for Ethyl 4-[(heptan-2-yl)amino]benzoate (E4-H2A) , a lipophilic derivative of benzocaine. The primary objective is to evaluate its binding affinity and interaction stability within the intracellular pore of the voltage-gated sodium channel (Nav1.7), a critical target for nociception (pain sensing).

The Core Hypothesis: Benzocaine (Ethyl 4-aminobenzoate) is a low-potency surface anesthetic due to its small size and limited hydrophobic interaction surface. By substituting the amine with a heptan-2-yl group, we introduce a branched, bulky hydrophobic tail. This modification is predicted to:

  • Increase Lipophilicity (LogP): Enhancing membrane penetration.

  • Strengthen Hydrophobic Contacts: Specifically with the phenylalanine/tyrosine residues lining the Nav1.7 inner pore.

  • Potential Steric Clash: The branching at the C2 position of the heptyl chain requires precise docking validation to ensure it fits within the channel fenestrations.

This guide compares E4-H2A against two clinical standards:

  • Benzocaine: The parent scaffold (Baseline).

  • Tetracaine: A high-potency ester anesthetic with a butyl tail (Competitor).

Computational Methodology (Protocol)

This section outlines a self-validating workflow using open-source standards (AutoDock Vina) and PyMOL for visualization.

Ligand Preparation

The accuracy of docking depends heavily on the correct protonation state and conformer generation.

  • Structure Generation:

    • Draw structures for Benzocaine, Tetracaine, and E4-H2A.

    • Critical Step: The amine in local anesthetics can exist in charged (protonated) or neutral forms. For the N-heptyl derivative (secondary amine), the pKa is likely ~8.0–9.0.

    • Protocol: Generate both neutral and protonated (+1) species. The charged form is required for the "cation-trapping" mechanism inside the pore, while the neutral form is required for membrane access.

  • Energy Minimization:

    • Force Field: MMFF94 (Merck Molecular Force Field) is preferred for small organic molecules over UFF.

    • Algorithm: Steepest Descent (500 steps) followed by Conjugate Gradient.

    • Output Format: PDBQT (including Gasteiger partial charges).

Target Preparation (Nav1.7)
  • PDB Selection: Use PDB ID: 6J8E (Human Nav1.7 in complex with auxillary subunits) or 5EK0 (if focusing on the pore domain homology).

    • Note: If the specific human structure is low resolution in the pore, the NavAb (PDB: 3RVY) bacterial channel is a validated structural surrogate for pore-drug interactions.

  • Cleaning:

    • Remove water molecules and co-crystallized lipids.

    • Isolate the Pore Domain (S5-S6 helices).

    • Add polar hydrogens (critical for H-bond detection).

Grid Box Definition (The "Search Space")

The local anesthetic binding site is located in the central cavity of the pore, approximately halfway through the membrane.

  • Center Coordinates (Approximate for Nav1.7 Pore):

    • X: 0.0, Y: 0.0, Z: -5.0 (Relative to the selectivity filter at Z=10).

  • Dimensions:

    
     Å.
    
  • Target Residues to Enclose:

    • Phe1764 (Domain IV S6) - The critical determinant of high-affinity block.[1]

    • Tyr1771 (Domain IV S6).[1]

Workflow Visualization

The following diagram illustrates the validated pipeline for this comparative study.

DockingWorkflow LigandPrep Ligand Prep (MMFF94 Minimization) Generate Protonated/Neutral Docking AutoDock Vina Exhaustiveness: 32 10 Modes per Ligand LigandPrep->Docking ReceptorPrep Receptor Prep (Nav1.7 - PDB: 6J8E) Isolate Pore Domain GridGen Grid Generation Focus: Phe1764/Tyr1771 20x20x24 Å Box ReceptorPrep->GridGen GridGen->Docking Analysis Interaction Analysis Binding Energy (ΔG) RMSD & H-Bonds Docking->Analysis

Caption: Figure 1. Standardized in silico workflow for comparative docking of local anesthetic derivatives.

Comparative Performance Analysis

The following data represents expected outcomes based on the Structure-Activity Relationship (SAR) of benzoate anesthetics.

Binding Affinity Comparison (Predicted)[2][3]
LigandStructure FeaturePredicted

(kcal/mol)
Key Interaction Driver
Benzocaine Primary amine, Ethyl ester-5.8 to -6.2Weak Hydrophobic + H-bond (Serine)
Tetracaine Secondary amine, Butyl tail-7.5 to -8.1Hydrophobic interaction with Phe1764
E4-H2A (Subject) Secondary amine, Heptan-2-yl -8.4 to -9.0 Enhanced Van der Waals (Tail) + Pi-Pi (Ring)

Analysis: The E4-H2A ligand is expected to outperform Benzocaine significantly and slightly edge out Tetracaine. The "heptan-2-yl" group provides a larger surface area for Van der Waals forces against the hydrophobic lining of the S6 helices. However, the branching at position 2 of the heptyl chain creates steric bulk that must be accommodated. If the pore is in a "closed" state, this bulk may reduce affinity compared to the linear butyl chain of Tetracaine.

Interaction Mechanism (Molecular Level)

The mechanism of action relies on the "Modulated Receptor Hypothesis."[1] The ligand must stabilize the inactivated state of the channel.

  • The Anchor: The aromatic benzoate ring participates in

    
    -
    
    
    
    T-shaped stacking
    with Phe1764 (Nav1.7 numbering).
  • The Tail (Heptan-2-yl): This hydrophobic tail extends into the lateral fenestrations (hydrophobic access pathways). The branched nature of the heptan-2-yl group likely wedges tighter into these fenestrations than a linear chain, potentially slowing the "off-rate" (dissociation), which correlates to longer duration of anesthesia.

  • The Head (Ester): Forms Hydrogen bonds with Ser1768 or backbone carbonyls.

Mechanistic Pathway

This diagram details the specific residue interactions required for successful blockage.

InteractionMap Ligand E4-H2A Ligand (Protonated Form) Phe1764 Phe1764 (DIV-S6) Pi-Pi Stacking Ligand->Phe1764 Benzoate Ring Tyr1771 Tyr1771 (DIV-S6) Cation-Pi / H-Bond Ligand->Tyr1771 Ammonium Head Leu1465 Leu1465 (DIII-S6) Hydrophobic Contact Ligand->Leu1465 Heptyl Tail Fenestration Lateral Fenestration (Lipid Access) Ligand->Fenestration Steric Occlusion

Caption: Figure 2. Interaction map of E4-H2A within the Nav1.7 inner pore. The heptyl tail engages hydrophobic residues (Leu) while the core ring stacks with Phe1764.

Experimental Validation (Next Steps)

To move from in silico prediction to in vitro reality, the following assays are recommended:

  • Electrophysiology (Patch Clamp):

    • Protocol: Whole-cell patch clamp on HEK293 cells expressing hNav1.7.

    • Measurement: Tonic block vs. Use-dependent block (10Hz pulse trains).

    • Expectation: E4-H2A should show high use-dependence due to its size (trapped in the pore).

  • Solubility Testing:

    • The heptyl chain significantly increases LogP. Formulation may require cyclodextrins or liposomal delivery to ensure bioavailability.

References

  • Shen, H., et al. (2019). "Structure of the human Nav1.7 channel bound to auxiliary subunits and pore blockers." Science, 363(6433), 1303-1308.

  • Hille, B. (1977). "Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction." Journal of General Physiology, 69(4), 497-515.

  • Lipkind, G. M., & Fozzard, H. A. (2005). "Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels." Molecular Pharmacology, 68(6), 1611-1622.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461.

  • Tikhonov, D. B., & Zhorov, B. S. (2017). "Mechanism of Sodium Channel Block by Local Anesthetics, Antiarrhythmics, and Anticonvulsants." Journal of General Physiology, 149(4), 465–481.

Sources

Safety Operating Guide

Ethyl 4-[(heptan-2-yl)amino]benzoate: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-[(heptan-2-yl)amino]benzoate (an N-alkylated derivative of Benzocaine/Ethyl 4-aminobenzoate) is a lipophilic organic ester used primarily as a pharmaceutical intermediate or UV-absorbing precursor.

Operational Status: HAZARDOUS CHEMICAL WASTE. Disposal Method: Thermal Destruction (Incineration) ONLY. Critical Restriction: Strictly NO Sanitary Sewer Disposal. The lipophilic heptyl chain significantly increases aquatic toxicity and bioaccumulation potential compared to its parent compound.

Part 1: Chemical Identity & Hazard Profiling

To dispose of a chemical safely, you must understand its reactivity. This molecule combines an ester functionality with a secondary amine attached to a lipophilic hydrocarbon chain.

FeatureChemical CharacteristicDisposal Implication
Core Structure Aminobenzoate Ester (PABA derivative)Potential skin sensitizer; hydrolyzes in strong acid/base.
Functional Group 1 Ethyl Ester (–COOEt)Flammability Risk: Contributes to organic combustible load. Reactivity: Incompatible with strong bases (saponification).
Functional Group 2 Secondary Amine (–NH–R)Incompatibility: Violent reaction with strong oxidizers (e.g., Nitric Acid, Peroxides). Forms heat/gas.[1]
Side Chain Heptan-2-yl (Lipophilic Tail)Environmental Hazard: High LogP (octanol-water partition coeff). Bioaccumulative. Must not enter water systems.

Safety Classification (Inferred from SAR):*

  • GHS Signal Word: WARNING

  • H317: May cause an allergic skin reaction.[1][2][3]

  • H411: Toxic to aquatic life with long-lasting effects.

  • H319: Causes serious eye irritation.[1][2][3][4] (SAR: Structure-Activity Relationship based on CAS 94-09-7 and alkylated anilines)

Part 2: Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench. You must segregate this compound from incompatible waste streams to prevent fires or toxic gas generation in the waste container.

The Segregation Logic

This compound is an Organic Non-Halogenated waste (unless mixed with halogenated solvents like DCM).

DOT Diagram: Waste Segregation Decision Tree

WasteSegregation Start Waste: Ethyl 4-[(heptan-2-yl)amino]benzoate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Bin: Hazardous Solid Waste (Trace-contaminated debris) Solid->BinSolid Gloves, Weigh boats SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains >2% Halogens NonHalo Non-Halogenated (Ethanol, Ethyl Acetate, DMSO) SolventCheck->NonHalo No Halogens BinHalo Bin: Organic Halogenated (High BTU Incineration) Halo->BinHalo BinNonHalo Bin: Organic Non-Halogenated (Fuel Blending/Incineration) NonHalo->BinNonHalo

Figure 1: Decision tree for segregating Ethyl 4-[(heptan-2-yl)amino]benzoate waste streams. Note that the presence of halogenated solvents dictates the final waste stream classification.

Part 3: The Disposal Workflow (Step-by-Step)
Scenario A: Pure Substance (Expired/Unused Solid)

Context: You have an old bottle of the pure powder/oil.

  • Do Not Bulking: Do not empty the solid into a liquid waste carboy. Keep it in the original container if possible.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Ethyl 4-[(heptan-2-yl)amino]benzoate" (95%+).

    • Hazard Checkboxes: Irritant, Ecotoxic.

  • Secondary Containment: Place the sealed bottle inside a clear zip-lock bag to prevent label corrosion or minor leaks during transport.

  • Disposal Path: Lab Pack -> Incineration.

Scenario B: Reaction Mixture / Mother Liquor

Context: The compound is dissolved in a solvent (e.g., Ethyl Acetate or DMF) after a reaction.

  • pH Check (Critical):

    • Before adding to a central waste carboy, check the pH of your solution.

    • Rule: If pH < 3 or > 10, neutralize to pH 6–8.

    • Why? Adding an acidic amine solution to a basic waste container can cause an exotherm. Adding it to a container with bleach/oxidizers (rare but possible in some labs) can form toxic chloramines.

  • Select Container:

    • Use HDPE (High-Density Polyethylene) carboys.

    • Avoid: Metal cans (amines can corrode certain linings over time).

  • Pour & Log:

    • Pour into the Organic Non-Halogenated carboy (unless DCM was used).

    • IMMEDIATELY log the addition on the carboy tag. Write out the full chemical name. Do not use abbreviations like "E-PABA".

Scenario C: Contaminated Debris (Sharps/Gloves)
  • Sharps: Needles used to inject this compound must go into Hard-Walled Sharps Containers for incineration. Do not rinse.

  • Soft Waste: Gloves and paper towels go into Hazardous Solid Waste (Yellow bag/bucket), not regular trash. The "heptan-2-yl" chain makes this compound persistent; it should not go to a municipal landfill.

Part 4: Emergency Contingencies

Spill Cleanup Protocol (Small Scale < 500mL/50g):

  • Isolate: Mark the area. The compound is an allergen; prevent tracking it through the lab.

  • PPE: Double nitrile gloves, lab coat, safety glasses.

  • Absorb:

    • Liquids: Use vermiculite or polypropylene pads.

    • Solids: Do not dry sweep (dust risk). Cover with wet paper towels, then wipe up.

  • Decontaminate:

    • Wash the surface with Ethanol (the compound is lipophilic and won't clean well with water alone).

    • Follow with a soap and water wash.[1][2][4][5][6]

  • Disposal: All cleanup materials go into the Hazardous Solid Waste bin.

References & Regulatory Grounding
  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. (Defines hazardous waste characteristics and P/U lists).

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (Standard for segregation and storage).[2][4][5][6][7]

  • PubChem. Compound Summary: Benzocaine (Parent Structure).[8] National Library of Medicine. (Used for SAR toxicity inference).

  • OSHA. Hazard Communication Standard: 29 CFR 1910.1200.[1][4] (Labeling and SDS requirements).[4][7]

(Note: As a specific SDS for the exact heptan-2-yl derivative may be proprietary or rare, safety protocols are derived from the parent class of alkyl aminobenzoates in accordance with OSHA "Structure Activity Relationship" guidelines for R&D substances.)

Sources

Personal Protective Equipment (PPE) & Handling Guide: Ethyl 4-[(heptan-2-yl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Ethyl 4-[(heptan-2-yl)amino]benzoate is a lipophilic derivative of ethyl 4-aminobenzoate (Benzocaine).[1] While specific toxicological data for this precise alkyl-substituted ester may be limited in public repositories, Structure-Activity Relationship (SAR) analysis dictates that we treat it with heightened precautions compared to its parent compound due to increased lipophilicity.[1]

The "Lipophilic Vector" Risk

The addition of the heptan-2-yl chain significantly increases the molecule's LogP (partition coefficient).[1]

  • Impact: Enhanced ability to penetrate the stratum corneum (outer skin layer).

  • Result: While the parent compound (Benzocaine) is a known skin sensitizer (Category 1), this derivative poses a higher risk of transdermal absorption .[1]

  • Core Hazard Classification (Read-Across):

    • Skin Sensitization (Cat 1): High potential for allergic contact dermatitis.

    • Skin/Eye Irritation (Cat 2/2A): Standard for aminobenzoate esters.

    • Systemic Toxicity: Potential for methemoglobinemia upon massive exposure (characteristic of aniline derivatives), though N-alkylation typically mitigates this compared to primary anilines.[1]

PPE Selection Matrix

Rationale: Standard latex gloves are insufficient due to the lipophilic nature of the heptyl chain, which may facilitate permeation through natural rubber.[1]

Protection ZoneRecommended EquipmentTechnical SpecificationRationale
Hand Protection (Dry Solid) Nitrile Gloves Thickness: ≥ 0.11 mm (4 mil)AQL: 1.5Sufficient for incidental contact with the neat solid.[1]
Hand Protection (Solutions) Double Nitrile or Silver Shield™ Outer: Nitrile (0.11 mm)Inner: Nitrile (0.06 mm)Organic solvents (e.g., DCM, Ethyl Acetate) used to dissolve this compound can carry the chemical through single gloves.[1]
Respiratory N95 / P2 Respirator NIOSH/EN 149 CertifiedPrevents inhalation of dust during weighing. The compound is likely a low-melting solid or viscous oil; if aerosolized, use P100.[1]
Eye/Face Safety Goggles ANSI Z87.1 (Chemical Splash)Preferred over safety glasses due to the "sticky" nature of lipophilic oils/solids which are difficult to rinse from eyes.[1]
Body Lab Coat (Cotton/Poly) High-neck, snap closureStandard protection.[1]
Body (Scale-Up >100g) Tyvek® 400 Coverall Disposable, permeation resistantFor pilot-scale where dust generation or large spills are a risk.[1]

Operational Protocols

A. Weighing & Transfer (The Critical Control Point)

Risk: Static charge generation causing powder dispersal.

  • Engineering Control: Perform all weighing inside a certified Chemical Fume Hood.

  • Static Management: Use an ionizing bar or anti-static gun if the solid appears fluffy or electrostatic.

  • Technique:

    • Place the receiving vessel (tare) in the hood.[1]

    • Use a disposable spatula. Do not use reusable spatulas unless a validated cleaning protocol (solvent wash) is in place, as the lipophilic residue is persistent.[1]

    • Self-Validating Step: Wipe the exterior of the receiving vessel with a solvent-dampened Kimwipe before removing it from the hood to ensure no invisible residue is tracked out.[1]

B. Solubilization & Synthesis

Risk: Splash and solvent-mediated skin absorption.

  • Solvent Choice: When dissolving in DMSO, DMF, or halogenated solvents, assume the glove breakthrough time is determined by the solvent, not the solute.[1]

  • Temperature Control: If heating is required, use a silicone oil bath or heating block. Avoid water baths to prevent potential hydrolysis of the ester (though slow) and cross-contamination of water lines.[1]

  • Reaction Monitoring: When taking TLC/HPLC aliquots, assume the syringe/pipette tip is contaminated. Discard immediately into solid waste; do not recap needles.

C. Emergency Spill Response

Logic: Isolate, Absorb, Decontaminate.[1][2]

Workflow Diagram: Spill Response

SpillResponse cluster_solid Solid Spill cluster_liquid Liquid/Solution Spill start Spill Detected assess Assess Volume & State (Solid vs. Solution) start->assess scoop Cover with wet paper towel (Prevent Dust) assess->scoop Powder absorb Apply Vermiculite or Polypropylene Pads assess->absorb Liquid sweep Scoop/Sweep into Solid Waste scoop->sweep clean Double Wash Area: 1. Soap/Water (Surfactant) 2. Ethanol Wipe sweep->clean collect Collect into Solvent Waste absorb->collect collect->clean disposal Seal Waste Bag Label: 'Contaminated with Aminobenzoate' clean->disposal

Caption: Decision logic for responding to solid vs. liquid spills, prioritizing dust suppression and solvent containment.

Waste Disposal & Deactivation

Environmental Fate: Esters are generally biodegradable, but the amino-aromatic core can be toxic to aquatic life (Chronic Aquatic Toxicity).[1]

  • Solid Waste: Collect all contaminated gloves, paper towels, and weighing boats into a dedicated hazardous solid waste bag.[1] Label as "Toxic Organic Solid."

  • Liquid Waste: Combine with non-halogenated organic solvents for incineration. Do not pour down the drain.

  • Container Disposal: Triple rinse empty bottles with Ethanol or Acetone before discarding glass. The rinsate must go to liquid waste.

References & Authority

Note: Direct toxicological data for CAS 113521-11-8 is extrapolated from the aminobenzoate class. Protocols are based on OSHA/NIOSH standards for handling Category 1 Skin Sensitizers.

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Benzocaine (Analogous).Link[1]

  • PubChem. Ethyl 4-aminobenzoate (Compound Summary). National Library of Medicine. Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[3]Link[1]

  • ECHA (European Chemicals Agency). Registration Dossier: 4-aminobenzoates (Read-Across Framework).[1]Link[1][4]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.